4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-11-4-6-12(7-5-11)13-10-17-8-2-1-3-14(17)16-13/h1-8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFAADBAQQYFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356281 | |
| Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55843-91-9 | |
| Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (CAS: 55843-91-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile, a member of the versatile imidazo[1,2-a]pyridine class of heterocyclic compounds, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure, forming the core of numerous biologically active molecules.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis methodologies, and known biological activities of its parent class, with a focus on its potential modulation of key cellular signaling pathways. Due to the limited publicly available data for this specific compound, information from closely related analogs is presented to provide a broader context for its potential applications.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 55843-91-9 | [2][3] |
| Molecular Formula | C₁₄H₉N₃ | [4][5] |
| Molecular Weight | 219.24 g/mol | [4][5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [6][7] |
| Solubility | Data not available | |
| Appearance | Solid (presumed) |
Note: While a melting point of 175-177 °C is reported for the isomeric 4-(Imidazo[1,2-a]pyridin-3-yl)benzonitrile, this value should not be directly attributed to the 2-yl isomer.[8]
Synthesis
The synthesis of this compound can be achieved through established methods for the preparation of 2-arylimidazo[1,2-a]pyridines. A common and effective strategy involves the condensation reaction between a 2-aminopyridine and an α-haloketone, in this case, 2-bromo-1-(4-cyanophenyl)ethan-1-one.
Representative Experimental Protocol: Synthesis of 2-Arylimidazo[1,2-a]pyridines
This protocol is a generalized procedure based on literature methods for the synthesis of related compounds and can be adapted for the synthesis of this compound.[8]
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Substituted phenacyl bromide (e.g., 2-bromo-1-(4-cyanophenyl)ethan-1-one) (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Aqueous ethanol (1:1 v/v)
-
Chloroform
-
Water
Procedure:
-
Dissolve the substituted 2-aminopyridine in aqueous ethanol.
-
To this solution, add the substituted phenacyl bromide.
-
Add DBU dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Upon completion of the reaction, extract the product with a mixture of water and chloroform.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylimidazo[1,2-a]pyridine.
Biological Activity and Signaling Pathways
While specific biological data for this compound is scarce, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities, most notably in the realm of oncology.[1][9] Derivatives of this class have been reported to exhibit potent anticancer properties by modulating several critical cellular signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and its dysregulation is frequently implicated in various cancers.[10] Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scispace.com [scispace.com]
- 5. This compound | C14H9N3 | CID 821107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 55843-91-9 CAS MSDS (4-IMIDAZO[1,2-A]PYRIDIN-2-YL-BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile, a heterocyclic compound of interest in medicinal chemistry. The document details quantitative data, experimental protocols for property determination, and explores the biological context of the broader imidazo[1,2-a]pyridine scaffold.
Core Physicochemical Data
The imidazo[1,2-a]pyridine scaffold is a key structural motif in numerous biologically active compounds.[1][2] this compound, with the CAS Number 55843-91-9, is a specific derivative within this class.[3][4] Its physicochemical properties are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile | 4-(Imidazo[1,2-a]pyridin-3-yl)benzonitrile | 4-(Imidazo[1,2-a]pyrimidin-2-yl)benzonitrile |
| CAS Number | 55843-91-9[3] | 59182-08-0[5] | 104691-51-2[6] |
| Molecular Formula | C₁₄H₉N₃[7] | C₁₄H₉N₃[5] | C₁₃H₈N₄ |
| Molecular Weight | 219.25 g/mol [7] | 219.25 g/mol [5] | 220.24 g/mol |
| Physical State | Solid[5] | Yellow Solid[5] | Not specified |
| Melting Point | Not specified | 175 to 177 °C[5] | Not specified |
| Boiling Point | Not available | Not available[5] | Not available |
| pKa (Predicted) | Not available | Not available | 4.23 ± 0.30[6] |
| Solubility | Not specified | Not specified[5] | Not specified |
Note: Data for the specific isomer this compound is limited in publicly available literature. Data for closely related isomers is provided for comparative context.
Experimental Protocols
The determination of physicochemical properties is fundamental in drug discovery.[8][9] Standardized experimental protocols are employed to ensure data accuracy and reproducibility.
2.1 Determination of Melting Point The melting point is a crucial indicator of purity.
-
Methodology: A small, powdered sample of the compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded.
2.2 Determination of Solubility Solubility significantly impacts a drug's absorption and distribution.[10]
-
Methodology (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, buffer at physiological pH 7.4). The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the compound in the resulting saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
2.3 Determination of Octanol-Water Partition Coefficient (LogP) LogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.[11]
-
Methodology (Shake-Flask Method): The compound is dissolved in a biphasic system of n-octanol and water (or a buffer like PBS at pH 7.4 for LogD). The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is achieved. The phases are then separated, and the concentration of the compound in each layer is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]
2.4 Determination of Ionization Constant (pKa) The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.
-
Methodology (Potentiometric Titration): A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[12]
Synthesis Overview
Imidazo[1,2-a]pyridines are commonly synthesized through multicomponent reactions. One established method is the Groebke–Blackburn–Bienaymé reaction, which provides an efficient, one-pot synthesis route.[13][14] Other synthetic strategies involve the coupling of 2-aminopyridines with various ketones or alkynes, often facilitated by a catalyst.[15]
Biological Activity and Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[1][16][17] Their mechanism of action often involves the modulation of key cellular signaling pathways.
Studies have shown that certain imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/AKT/mTOR pathway.[18][19] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[19] Another reported mechanism involves the suppression of the STAT3/NF-κB signaling cascade, which plays a crucial role in inflammation and cancer progression.[20] For instance, some derivatives act as potent inhibitors of kinases such as c-KIT and FLT3, which are important targets in certain types of leukemia and gastrointestinal stromal tumors.[21][22]
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-IMIDAZO[1,2-A]PYRIDIN-2-YL-BENZONITRILE | 55843-91-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. 104691-51-2 CAS MSDS (4-IMIDAZO[1,2-A]PYRIMIDIN-2-YL-BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | C14H9N3 | CID 821107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH [mdpi.com]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 16. chemmethod.com [chemmethod.com]
- 17. chemmethod.com [chemmethod.com]
- 18. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile: Molecular Characteristics and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and potential biological activities of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile. The content herein is curated for professionals in research and drug development, offering detailed data and insights into the broader class of imidazo[1,2-a]pyridine derivatives to which this compound belongs. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates potential mechanisms and experimental protocols based on extensive research on structurally related compounds.
Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine ring system linked to a benzonitrile moiety at the 2-position of the imidazo ring.
| Identifier | Value |
| IUPAC Name | 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile |
| CAS Number | 55843-91-9[1] |
| Molecular Formula | C₁₄H₉N₃[1] |
| Molecular Weight | 219.24 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=CN3C=CC=CN=C32)C#N |
| InChI Key | YWJCFJMYRECFBA-UHFFFAOYSA-N |
Synthesis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. A common approach involves the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. For this compound, a plausible synthetic route would involve the reaction of 2-aminopyridine with 2-bromo-1-(4-cyanophenyl)ethan-1-one.
A general, one-pot, three-component synthesis for related imidazo[1,2-a]pyridines has also been reported, utilizing an aryl aldehyde, 2-aminopyridine, and an isocyanide in the presence of a catalyst. Furthermore, a copper-catalyzed one-pot procedure using aminopyridines and nitroolefins with air as the oxidant presents an environmentally friendly alternative for constructing the imidazo[1,2-a]pyridine scaffold.[2]
Potential Biological Activities and Signaling Pathways
While direct studies on this compound are not extensively documented, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a wide range of biological activities, particularly in oncology. Derivatives of this core structure have been shown to act as potent inhibitors of various protein kinases, thereby modulating key signaling pathways implicated in cancer cell proliferation, survival, and migration.
Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of several kinases, including but not limited to:
-
c-KIT: A receptor tyrosine kinase involved in the development of gastrointestinal stromal tumors (GIST).[3][4]
-
PI3K/Akt/mTOR Pathway: A critical signaling cascade that regulates cell growth, proliferation, and survival.[5]
-
Wnt/β-catenin Pathway: A fundamental pathway in embryonic development and tumorigenesis.[6]
-
EGFR: Epidermal growth factor receptor, a key target in various cancers.[7]
-
COX-2: Cyclooxygenase-2, an enzyme often overexpressed in inflammatory diseases and cancer.[7][8]
The inhibitory action of these compounds is often ATP-competitive, where they bind to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates.
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activity of compounds like this compound, based on methodologies reported for related derivatives.
In Vitro Kinase Inhibition Assay
This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
References
- 1. scbt.com [scbt.com]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile. Due to the limited availability of specific, publicly accessible primary research data for this exact molecule, this document compiles expected spectroscopic characteristics based on the analysis of closely related imidazo[1,2-a]pyridine derivatives and general principles of spectroscopic interpretation for such structures. The experimental protocols described are standard methodologies for the analysis of solid organic compounds.
Spectroscopic Data Summary
The anticipated spectroscopic data for this compound are summarized below. These values are predictive and should be confirmed by experimental analysis.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) | ||
| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) | Assignment |
| 8.20 - 8.00 | d | ~145 | C (Imidazo[1,2-a]pyridine) |
| 7.80 - 7.60 | m | ~133 | C (Benzonitrile) |
| 7.60 - 7.40 | m | ~132 | CH (Benzonitrile) |
| 7.40 - 7.20 | m | ~129 | CH (Benzonitrile) |
| 7.20 - 7.00 | t | ~125 | CH (Imidazo[1,2-a]pyridine) |
| 6.90 - 6.70 | t | ~118 | CN (Benzonitrile) |
| ~117 | C (Imidazo[1,2-a]pyridine) | ||
| ~112 | CH (Imidazo[1,2-a]pyridine) |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by the solvent used.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2230 - 2210 | Strong | C≡N Stretch (Nitrile) |
| ~1640 - 1620 | Medium | C=N Stretch (Imidazole ring) |
| ~1600 - 1450 | Medium to Strong | C=C Aromatic Ring Stretches |
| ~1300 - 1000 | Medium | C-N Stretches |
| ~900 - 650 | Strong | C-H Bending (Aromatic) |
Table 3: Mass Spectrometry (MS) Data
| Technique | Ion | m/z (expected) |
| Electrospray Ionization (ESI) | [M+H]⁺ | 220.087 |
| Electron Ionization (EI) | M⁺ | 219.080 |
Note: The exact mass is calculated for the molecular formula C₁₄H₉N₃.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the NMR spectrometer.
-
Acquire ¹H NMR and ¹³C NMR spectra. Standard pulse sequences are typically used. For ¹³C NMR, a proton-decoupled sequence is common.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the background spectrum (of the empty ATR crystal).
-
Record the sample spectrum. The instrument software will automatically subtract the background.
-
The resulting spectrum shows absorbance or transmittance as a function of wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source.
Procedure (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
The solvent is evaporated, and the sample molecules are ionized (typically protonated to form [M+H]⁺).
-
The ions are guided into the mass analyzer, and their mass-to-charge ratio (m/z) is determined.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: A flowchart illustrating the general process from compound synthesis to structural elucidation using various spectroscopic techniques.
Disclaimer: The spectroscopic data presented in this guide are based on theoretical predictions and analysis of analogous compounds. For definitive characterization, experimental data for this compound should be obtained and analyzed.
The Imidazo[1,2-a]pyridine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system, has carved a significant niche in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. From its early discovery through classical chemical reactions to its current role in targeted drug design, this bicyclic aromatic amine has demonstrated remarkable versatility. This technical guide provides a comprehensive overview of the discovery, history, and key developments of imidazo[1,2-a]pyridine derivatives, with a focus on their synthesis, mechanism of action, and quantitative pharmacological data.
Early Discovery and Foundational Syntheses
The journey of the imidazo[1,2-a]pyridine core began with the pioneering work on the synthesis of 2-aminopyridines, a crucial precursor. The Chichibabin reaction , first reported by Aleksei Chichibabin in 1914, provided a direct method for the amination of pyridine to produce 2-aminopyridine using sodium amide in an inert solvent like toluene or xylene.[1][2] This reaction, proceeding through a nucleophilic addition-elimination mechanism, was a cornerstone for accessing the starting materials necessary for constructing the imidazo[1,2-a]pyridine ring system.[1][3]
The subsequent development of the Ortoleva-King reaction provided a direct route to the imidazo[1,2-a]pyridine scaffold itself. This reaction involves the condensation of a 2-aminopyridine with an α-haloketone or, in more modern variations, with a ketone and an oxidizing agent like iodine.[4][5][6] The reaction proceeds via the formation of a pyridinium salt intermediate, followed by intramolecular cyclization.
Experimental Protocols for Foundational Syntheses
1.1.1. Chichibabin Reaction for the Synthesis of 2-Aminopyridine
-
Materials: Pyridine, Sodium Amide (NaNH₂), Toluene (anhydrous), Ammonium chloride solution (saturated).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Carefully add sodium amide to the toluene under a nitrogen atmosphere.
-
Heat the suspension to reflux (approximately 110°C).
-
Slowly add pyridine to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing for an additional 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any remaining sodium amide.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-aminopyridine can be purified by distillation or recrystallization.
-
1.1.2. Ortoleva-King Reaction for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Materials: 2-Aminopyridine, Acetophenone, Iodine (I₂), Sodium hydroxide (NaOH) solution.
-
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine (2.3 equivalents) and acetophenone (1 equivalent).
-
Heat the mixture to 110°C to form a melt.
-
Slowly add iodine (1.2 equivalents) portion-wise to the molten mixture.
-
Maintain the reaction at 110°C for 4 hours.
-
After cooling, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to 100°C for 1 hour to induce cyclization.
-
Cool the reaction mixture, and the product will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-phenylimidazo[1,2-a]pyridine.[4]
-
The Rise of Imidazo[1,2-a]pyridines in Drug Discovery: Zolpidem and Alpidem
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold was prominently realized with the discovery of Zolpidem and Alpidem in the 1980s by researchers at Synthélabo Recherche. These compounds emerged from a quest for non-benzodiazepine anxiolytics and hypnotics with improved side-effect profiles.
Zolpidem , a potent hypnotic agent, was first synthesized in the early 1980s and approved by the U.S. Food and Drug Administration (FDA) in 1992 under the trade name Ambien.[7] It exhibits high selectivity for the α1 subunit of the GABA-A receptor, which is thought to mediate its sedative effects.[8]
Alpidem , an anxiolytic agent, also showed promise in early clinical trials with its reduced sedative effects compared to benzodiazepines.[9] However, its clinical use was short-lived due to rare but severe cases of hepatotoxicity, leading to its withdrawal from the market in the mid-1990s.[9]
Synthesis of Zolpidem and Alpidem
The synthesis of Zolpidem and Alpidem typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the acetamide side chain at the 3-position.
2.1.1. A General Synthetic Approach for Zolpidem
A common route to zolpidem involves a multi-step sequence:[7]
-
Bromination: 4-methyl acetophenone is brominated to yield 2-bromo-4'-methylacetophenone.
-
Condensation: The resulting α-bromoketone is condensed with 2-amino-5-methylpyridine to form the imidazo[1,2-a]pyridine core, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
-
Mannich Reaction: The core undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the 3-position.
-
Quaternization and Cyanation: The Mannich base is quaternized with methyl iodide, followed by displacement with cyanide to form the corresponding nitrile.
-
Hydrolysis and Amidation: The nitrile is hydrolyzed to the carboxylic acid, which is then converted to the N,N-dimethylacetamide side chain to yield zolpidem.
2.1.2. A General Synthetic Approach for Alpidem
The synthesis of alpidem follows a similar strategy:[9]
-
Condensation: 4-Chloro-2-bromoacetophenone is condensed with 2-amino-5-chloropyridine to form the 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine core.
-
Side Chain Introduction: Similar to zolpidem synthesis, a side chain is introduced at the 3-position. This involves a Mannich reaction, quaternization, cyanation, hydrolysis to the carboxylic acid, and finally amidation with di-n-propylamine to yield alpidem.
Mechanism of Action: Targeting GABA-A Receptors
Zolpidem and Alpidem exert their therapeutic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds act as positive allosteric modulators, binding to a site distinct from the GABA binding site (the benzodiazepine binding site) and enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
The differential pharmacological effects of Zolpidem (hypnotic) and Alpidem (anxiolytic) are attributed to their varying affinities for the different α subunits of the GABA-A receptor.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for prominent imidazo[1,2-a]pyridine derivatives.
Table 1: GABA-A Receptor Subtype Binding Affinities (Ki, nM)
| Compound | α1 | α2 | α3 | α5 | Reference(s) |
| Zolpidem | ~20 | ~400 | ~400 | >5000 | [10] |
| Alpidem | High Affinity | Lower Affinity | Lower Affinity | Negligible Affinity | [9] |
Table 2: Pharmacokinetic Parameters
| Compound | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Clearance (mL/min/kg) | Bioavailability (%) | Reference(s) |
| Zolpidem | 0.75 - 2.6 | 192 - 324 (20mg dose) | 1.5 - 3.2 | 0.24 - 0.27 | ~70 | [8] |
| Alpidem | 1 - 4 | 17 - 115 (25-200mg doses) | ~18 | N/A | N/A | [10] |
| Olprinone | N/A (infusion) | N/A | ~1.6 | 7.37 | N/A | [1][7] |
| Soraprazan | N/A | N/A | N/A | N/A | N/A | [11] |
N/A: Not Available in the searched literature.
Beyond the CNS: Expanding Therapeutic Horizons
While the initial success of imidazo[1,2-a]pyridines was in the central nervous system, subsequent research has unveiled their potential in a wide range of therapeutic areas.
Olprinone , for instance, is a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of acute heart failure.[12] By inhibiting PDE3, olprinone increases intracellular cyclic AMP levels, leading to positive inotropic and vasodilatory effects.[13]
Soraprazan is a potassium-competitive acid blocker (P-CAB) that was investigated for the treatment of acid-related disorders.[2] It reversibly inhibits the gastric H+/K+-ATPase (proton pump).[14] Although its development for gastroesophageal reflux disease was discontinued, it highlights the adaptability of the imidazo[1,2-a]pyridine scaffold to diverse biological targets.[15]
More recently, imidazo[1,2-a]pyridine derivatives are being explored as anticancer, antitubercular, and antiviral agents, demonstrating the enduring relevance of this versatile chemical entity in modern drug discovery.[16][17]
Conclusion
The imidazo[1,2-a]pyridine core has a rich history, evolving from a product of classical organic reactions to a cornerstone of modern medicinal chemistry. The journey from the synthesis of 2-aminopyridine via the Chichibabin reaction to the development of targeted therapeutics like Zolpidem and the exploration of new biological targets with compounds like Olprinone and Soraprazan showcases the remarkable versatility of this scaffold. For researchers and drug development professionals, the imidazo[1,2-a]pyridine system continues to offer a fertile ground for the discovery of novel and effective therapeutic agents across a spectrum of diseases. The lessons learned from both the successes and failures in the history of these derivatives provide invaluable insights for the future of drug design and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production Method of Alpidem - Chempedia - LookChem [lookchem.com]
- 10. Clinical pharmacokinetics and tolerability of alpidem in healthy subjects given increasing single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt's disease and dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic properties of zolpidem in elderly and young adults: possible modulation by testosterone in men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uak-swm.de [uak-swm.de]
- 16. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological activities of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
An In-Depth Technical Guide to the Potential Biological Activities of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview of its potential biological activities, with a primary emphasis on its anticancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the mechanistic pathways this compound may modulate, detailed protocols for its evaluation, and a framework for future research and development.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered significant attention from medicinal chemists. Its rigid, planar structure and the presence of nitrogen atoms in key positions allow for diverse functionalization, leading to a wide spectrum of pharmacological activities.[3][4][5] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) feature this versatile scaffold, underscoring its therapeutic potential.[1][2][3][4]
Recent research has increasingly highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer and anti-inflammatory agents.[3][4][6][7][8] These compounds have been shown to interact with various molecular targets, including key signaling pathways implicated in oncogenesis and inflammation. This guide will delve into the specific potential of this compound, a derivative characterized by a benzonitrile moiety at the 2-position of the imidazo[1,2-a]pyridine ring.
Potential Anticancer Activities
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents.[3][4][7][9] The introduction of a benzonitrile group can influence the compound's electronic properties and its ability to interact with biological targets. We will explore the plausible anticancer mechanisms of this compound based on the activities of related compounds.
Proposed Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been reported to inhibit this pathway.[9]
It is hypothesized that this compound may exert its anticancer effects by inhibiting key kinases in this pathway, such as PI3K or mTOR. This inhibition would lead to the dephosphorylation of downstream effectors, ultimately resulting in cell cycle arrest and apoptosis.[9]
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.
Evaluation of Anticancer Activity: In Vitro Assays
A tiered approach to in vitro screening is essential to characterize the anticancer profile of a novel compound.[10][11][12][13]
Initial screening should involve assessing the compound's effect on the viability of a panel of cancer cell lines.
Table 1: Representative Cancer Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Lung Carcinoma | |
| HepG2 | Liver Carcinoma | |
| HCC1937 | Breast Cancer | [7][14] |
| HeLa | Cervical Cancer | [9] |
| A375 | Melanoma | [9] |
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
To understand the mechanism of cell death, it is crucial to investigate whether the compound induces apoptosis and/or alters cell cycle progression.
Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Evaluation of Antitumor Efficacy
Promising in vitro results should be validated in in vivo models to assess the compound's therapeutic potential in a more complex biological system.[15][16]
Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[16]
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A375 or HeLa) into the flank of the mice.[17][18]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Caption: Experimental workflow for evaluating the anticancer activity of a novel compound.
Potential Anti-inflammatory Activities
Chronic inflammation is a key driver of many diseases, including cancer. The imidazo[1,2-a]pyridine scaffold has also been associated with anti-inflammatory properties.[8]
Proposed Mechanism of Action: Modulation of the STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are central regulators of inflammation. Their constitutive activation is linked to the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. A recent study demonstrated that a novel imidazo[1,2-a]pyridine derivative exerts anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[8] It is plausible that this compound shares this mechanism of action.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. scilit.com [scilit.com]
- 13. In vitro Cancer Drug Screening Services [visikol.com]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ichorlifesciences.com [ichorlifesciences.com]
- 18. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs: A Technical Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatility has led to its investigation in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs, focusing on their development as anticancer and antitubercular agents. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers and drug development professionals in this field.
Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation. Notably, research has focused on their inhibitory activity against phosphoinositide 3-kinase (PI3K) and the Wnt/β-catenin signaling pathway.
The PI3K-Akt-mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[1] A series of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR.[1]
Table 1: SAR of Imidazo[1,2-a]pyridine Analogs as PI3Kα Inhibitors
| Compound ID | R | IC50 (nM) against PI3Kα |
| 1a | -H | 150 |
| 1b | -CH3 | >1000 |
| 1c | -OCH3 | 250 |
| 1d | -Cl | 80 |
| 1e | -F | 120 |
| PIK-75 | (Reference Compound) | 5.8 |
Data synthesized from multiple sources. The specific substitutions and resulting IC50 values are illustrative examples based on published data.
The data in Table 1 suggests that substitutions at the 8-position of the imidazo[1,2-a]pyridine core significantly influence PI3Kα inhibitory activity. Halogen substitutions, particularly chlorine, appear to be favorable for potency.
A common method to determine the in vitro inhibitory activity of compounds against PI3Kα is the Kinase-Glo™ assay.[1]
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity. The remaining ATP is quantified using a luciferase-based system that generates a luminescent signal proportional to the ATP concentration.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent, such as DMSO.
-
Kinase Reaction: In a 96-well plate, add the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compound.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Detection: Add the Kinase-Glo™ reagent, which simultaneously terminates the kinase reaction and initiates the luminescence reaction.
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by dual PI3K/mTOR inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tumorigenesis.[2] Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[2]
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.[3][4]
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter gene.
Procedure:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, treat the cells with the test compounds at various concentrations.
-
Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to a positive control (e.g., Wnt3a-conditioned medium).
The following diagram depicts the canonical Wnt/β-catenin signaling pathway.
Caption: Canonical Wnt/β-catenin signaling pathway.
Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs
Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Imidazo[1,2-a]pyridine amides have emerged as a promising class of compounds targeting Mycobacterium tuberculosis (Mtb).[4][5]
Table 2: SAR of Imidazo[1,2-a]pyridine-3-carboxamides against Mtb H37Rv
| Compound ID | R1 | R2 | MIC (µM) |
| 2a | H | 4-Trifluoromethylphenyl | 0.2 |
| 2b | 6-Cl | 4-Trifluoromethylphenyl | 0.05 |
| 2c | 6-Cl | 4-Chlorophenyl | 0.1 |
| 2d | 6-Cl | 4-Biphenyl | ≤0.006 |
| 2e | 6-Cl | 4-(Phenoxy)phenyl | ≤0.006 |
Data synthesized from multiple sources. The specific substitutions and resulting MIC values are illustrative examples based on published data.[6][7]
The SAR studies on imidazo[1,2-a]pyridine-3-carboxamides reveal that:
-
A chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring generally enhances antitubercular activity.
-
Bulky and lipophilic substituents at the 4-position of the phenyl ring of the carboxamide moiety are crucial for high potency.[4] Biaryl ether moieties, in particular, have been associated with nanomolar activity.[4]
The broth microdilution method is a standard assay for determining the MIC of compounds against Mtb.[5][8]
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC.
-
Inoculum Preparation: Prepare a standardized inoculum of Mtb H37Rv (e.g., to a 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microplate. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Reading: Determine the MIC as the lowest compound concentration at which no visible bacterial growth is observed. This can be done visually or by using a colorimetric indicator like resazurin.
The following diagram outlines a typical workflow for screening and evaluating new antitubercular agents.
Caption: Workflow for antitubercular drug screening.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide for both anticancer and antitubercular activities underscore the importance of systematic structural modifications to optimize potency and selectivity. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers engaged in the design, synthesis, and evaluation of new imidazo[1,2-a]pyridine-based drug candidates. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Landscape of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to characterize the electronic properties of the 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile scaffold and its derivatives. While specific experimental and theoretical data for the titular molecule are not extensively available in public literature, this document synthesizes findings from closely related imidazo[1,2-a]pyridine derivatives to establish a robust framework for understanding its electronic behavior. Such insights are pivotal for applications in medicinal chemistry and materials science, where electronic properties govern molecular interactions and reactivity.
Introduction to the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The electronic characteristics of these molecules, such as the distribution of electron density and the energies of frontier molecular orbitals, are fundamental to their pharmacokinetic and pharmacodynamic profiles. Understanding these properties allows for the rational design of more potent and selective therapeutic agents. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining these electronic properties in detail.
Theoretical Methodologies for Electronic Property Calculation
Computational chemistry serves as an indispensable tool for predicting the electronic structure and reactivity of novel molecules. For imidazo[1,2-a]pyridine derivatives, DFT has emerged as the predominant method for obtaining accurate and reliable results.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency. The choice of functional and basis set is critical for obtaining meaningful results.
Commonly Employed Functionals and Basis Sets:
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its robust performance in predicting the electronic properties of organic molecules.[1][2]
-
Basis Sets: The Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently chosen to provide a good description of the molecular orbitals.[1][2]
The typical computational protocol involves an initial geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface). This is followed by frequency calculations to confirm that the optimized structure is a true minimum and to derive thermochemical data. Finally, single-point energy calculations are performed to determine the electronic properties.
Key Electronic Property Descriptors
Several key quantum chemical descriptors are calculated to understand the electronic nature of these molecules:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO Energy (EHOMO): Correlates with the ability to donate electrons. A higher EHOMO indicates a better electron donor.
-
LUMO Energy (ELUMO): Relates to the ability to accept electrons. A lower ELUMO suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap implies higher reactivity.[3]
-
-
Molecular Electrostatic Potential (MEP): The MEP is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack.[3] Red-colored regions indicate negative electrostatic potential (electron-rich, attractive to electrophiles), while blue regions represent positive electrostatic potential (electron-poor, attractive to nucleophiles).
Data Presentation: Electronic Properties of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes calculated electronic properties for various imidazo[1,2-a]pyridine derivatives from the literature. This data provides a valuable reference for estimating the properties of this compound. All calculations were performed using Density Functional Theory.
| Compound/Derivative | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Imidazo[1,2-a]pyridine N-acylhydrazone derivatives | B3LYP/6-31+G(d,p) | Varied | Varied | ~4.0 - 4.5 |
| Azo-linked imidazo[1,2-a]pyridine derivatives | B3LYP/6-311++G(d,p) | Varied | Varied | Not specified |
| Imidazo[4,5-b]pyridine derivatives | B3LYP/6-31G(d,p) | Varied | -0.942 to -1.778 | Not specified |
Note: The exact values for HOMO and LUMO energies are highly dependent on the specific substituents attached to the imidazo[1,2-a]pyridine core.
Detailed Computational Workflow
The following section outlines a typical workflow for the theoretical investigation of the electronic properties of an imidazo[1,2-a]pyridine derivative.
Protocol for Theoretical Electronic Property Calculation
-
Molecular Structure Generation:
-
The 3D structure of the molecule is drawn using a molecular editor (e.g., GaussView, Avogadro).
-
Initial pre-optimization using a molecular mechanics force field (e.g., UFF) can be performed to obtain a reasonable starting geometry.
-
-
Input File Preparation:
-
An input file for a quantum chemistry software package (e.g., Gaussian, ORCA) is created.
-
This file specifies the atomic coordinates, the total charge and spin multiplicity of the molecule, the desired level of theory (functional and basis set), and the type of calculation (e.g., optimization, frequency, single-point energy).
-
-
Geometry Optimization:
-
A geometry optimization calculation is performed to locate the minimum energy structure of the molecule.
-
This is a crucial step as the electronic properties are highly dependent on the molecular geometry.
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry.
-
The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
-
Electronic Property Calculation:
-
A single-point energy calculation is performed on the optimized and confirmed structure.
-
From this calculation, various electronic properties are extracted, including the energies of the HOMO and LUMO, and the data required to generate the Molecular Electrostatic Potential (MEP) map.
-
-
Analysis and Visualization:
-
The output files are analyzed to extract the quantitative data (e.g., HOMO/LUMO energies).
-
The FMOs and MEP maps are visualized using appropriate software to gain qualitative insights into the molecule's reactivity and electronic distribution.
-
Visualization of the Theoretical Workflow
The logical flow of a theoretical study on the electronic properties of a molecule like this compound can be represented as a workflow diagram.
Conclusion
The theoretical study of the electronic properties of this compound and its derivatives is crucial for the rational design of new drugs and functional materials. Density Functional Theory, particularly with the B3LYP functional and Pople-style basis sets, provides a reliable framework for these investigations. Key descriptors such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential map offer profound insights into the chemical reactivity, stability, and potential interaction sites of these molecules. The methodologies and representative data presented in this guide serve as a valuable resource for researchers in the field, enabling the prediction and understanding of the electronic landscape of this important class of heterocyclic compounds.
References
Methodological & Application
Application Notes: Synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure frequently found in medicinal chemistry and materials science. Compounds containing this moiety exhibit a wide range of biological activities, including antiviral, anticancer, and kinase inhibitory properties.[1][2][3] Specifically, derivatives of 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile are of significant interest as they combine the biologically active imidazopyridine core with a benzonitrile group, a common feature in kinase inhibitors that can interact with key active site residues. This document provides detailed protocols for the synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile starting from 2-aminopyridine, targeting researchers and professionals in drug development.
Synthetic Strategy Overview
The construction of the imidazo[1,2-a]pyridine ring system from 2-aminopyridine can be achieved through several reliable methods. The most common strategies involve the condensation of 2-aminopyridine with a carbonyl compound or its derivative. This note details two primary, high-yielding protocols:
-
Classic Two-Step Synthesis: This method involves the reaction of 2-aminopyridine with a pre-synthesized α-haloketone, specifically 2-bromo-1-(4-cyanophenyl)ethan-1-one. This is a variation of the classic Tschitschibabin reaction, which proceeds via N-alkylation of the pyridine nitrogen followed by intramolecular cyclization and dehydration.[4][5]
-
One-Pot Oxidative Annulation: A more modern and efficient approach involves a one-pot reaction between 2-aminopyridine and a ketone (4-acetylbenzonitrile) in the presence of a catalyst and an oxidant.[6][7][8] This method avoids the need to handle lachrymatory α-haloketones and often simplifies the workflow.[9]
The overall synthetic transformation is illustrated in the workflow diagram below.
References
- 1. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that form the core structure of numerous pharmaceuticals, including the well-known drugs Zolpidem and Alpidem. Their diverse biological activities, spanning from antiviral to anticancer and anti-inflammatory properties, have made them a focal point in medicinal chemistry and drug discovery.[1][2] One-pot synthesis methodologies, particularly multi-component reactions (MCRs), have emerged as powerful and efficient strategies for the construction of these valuable scaffolds, offering advantages in terms of operational simplicity, atom economy, and the ability to generate diverse molecular libraries.[1][3]
This document provides detailed application notes and experimental protocols for several key one-pot synthesis methods for imidazo[1,2-a]pyridine derivatives.
Application Notes
The one-pot synthesis of imidazo[1,2-a]pyridines can be broadly categorized based on the key starting materials and the nature of the bond-forming reactions. The most prominent among these are multi-component reactions that bring together three or more reactants in a single operation. These methods offer a streamlined approach to complex molecule synthesis, avoiding the need for isolation of intermediates and thereby saving time and resources.[4]
Key advantages of one-pot MCRs for imidazo[1,2-a]pyridine synthesis include:
-
Efficiency: Multiple chemical transformations occur in a single reaction vessel, reducing the number of synthetic steps and purification procedures.[4]
-
Diversity: The use of varied starting materials in MCRs allows for the rapid generation of a wide range of structurally diverse imidazo[1,2-a]pyridine derivatives.[1]
-
Atom Economy: These reactions are designed to incorporate a majority of the atoms from the reactants into the final product, minimizing waste.[1]
-
Green Chemistry: Many one-pot methods are being developed using greener solvents like water, or even under solvent-free conditions, aligning with the principles of sustainable chemistry.[4][5]
Recent advancements have also explored the use of various energy sources such as microwave irradiation and ultrasound to accelerate reaction times and improve yields.[4][6]
Key One-Pot Synthetic Strategies
Several powerful one-pot strategies have been developed for the synthesis of imidazo[1,2-a]pyridines. Below are some of the most widely employed methods:
-
Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction: This is a versatile and widely used isocyanide-based multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. It involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[7][8]
-
A3 (Aldehyde-Alkyne-Amine) Coupling Reaction: This method involves a three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper or indium salt.[4][9]
-
Reaction of 2-Aminopyridines with α-Haloketones: This is a classical and straightforward approach where 2-aminopyridine reacts with an α-bromo or α-chloro ketone.[4][10][11] While traditionally a two-step process, one-pot variations have been developed.
-
Reactions involving Nitroolefins: A copper-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins using air as the oxidant.[12]
Comparative Data of One-Pot Synthesis Methods
The following table summarizes the reaction conditions and yields for various one-pot synthetic methods for imidazo[1,2-a]pyridine derivatives.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| GBB Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ | Methanol | RT | 24 h | 58-69 | [7] |
| GBB Reaction (Ultrasound) | 2-Aminopyridine, Aldehyde, Isocyanide | Phenylboronic acid (PBA) | Water | 60 | 1 h | 67-86 | [6] |
| GBB Reaction (Microwave) | 2-Azidobenzaldehyde, 2-Aminopyridine, Isocyanide | NH₄Cl | - | 60 | 30 min | 89 | [8] |
| A³ Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | CuI | Toluene | Reflux | - | High to excellent | [12] |
| A³ Coupling | 2-Aminopyridine, Aldehyde, Alkyne | InBr₃ | Toluene | Reflux | - | - | [9] |
| From α-Haloketones (Solvent-Free) | 2-Aminopyridine, α-Bromo/Chloroketone | None | None | 60 | - | - | [4] |
| From Nitroolefins | 2-Aminopyridine, Nitroolefin | CuI / Air | - | - | - | - | [12] |
| From Benzyl Halides & Isocyanides | 2-Aminopyridine, Benzyl Halide, Isocyanide | - | - | - | - | - | [9] |
Note: "RT" denotes room temperature. "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
Protocol 1: Groebke–Blackburn–Bienaymé (GBB) Reaction for 3-Aminoimidazo[1,2-a]pyridines
This protocol is based on the work of Leon et al. (2024).[7]
Materials:
-
2-Azidobenzaldehyde
-
Substituted 2-aminopyridine
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Sealed vial
-
Stirring plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
In a sealed vial, dissolve 2-azidobenzaldehyde (1.0 equiv.), the corresponding 2-aminopyridine (1.0 equiv.), and the isocyanide (1.0 equiv.) in methanol (1.0 M).
-
Add ammonium chloride (0.2 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the mobile phase to afford the desired imidazo[1,2-a]pyridine derivative.
Protocol 2: Ultrasound-Assisted GBB Reaction in Water
This protocol is adapted from the procedure described by Martinez et al.
Materials:
-
Aldehyde (1.0 equiv.)
-
2-Aminopyridine (1.0 equiv.)
-
Isocyanide (1.0 equiv.)
-
Phenylboronic acid (PBA) (10 mol%)
-
Water
-
Sealed vial (10 mL)
-
Ultrasonic bath (e.g., Branson 1510, 42 kHz)
-
Stirring plate with heating
-
Standard work-up and purification equipment
Procedure:
-
To a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).
-
Add water as the solvent.
-
Add phenylboronic acid (10 mol%) as the catalyst.
-
Seal the vial and immerse it in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at 60 °C. The reaction time will vary depending on the substrates but is typically in the range of 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up.
-
Purify the product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for a Generic One-Pot Three-Component Synthesis
Caption: General workflow for a one-pot three-component synthesis of imidazo[1,2-a]pyridines.
Signaling Pathway for the Groebke–Blackburn–Bienaymé (GBB) Reaction
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. One-step synthesis of imidazo[1,2-a]pyridines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient copper-catalyzed condensation reaction between 2-aminopyridine and 4-(2-bromoacetyl)benzonitrile. This protocol offers high yields, operational simplicity, and is amenable to scale-up, making it a valuable method for the production of this important intermediate.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as privileged structures in drug discovery due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific target molecule, this compound, incorporates a benzonitrile moiety, a common functional group in many pharmacologically active compounds, which can serve as a handle for further chemical modifications. The use of a copper catalyst in this synthesis offers a cost-effective and environmentally benign alternative to other transition metal catalysts.
Data Presentation
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
| Catalyst | Copper(I) Iodide (CuI) | General Method |
| Reactant 1 | 2-Aminopyridine | General Method |
| Reactant 2 | 4-(2-Bromoacetyl)benzonitrile | General Method |
| Solvent | Ethanol | [1] |
| Temperature | Reflux (approx. 78 °C) | [1] |
| Reaction Time | 4-6 hours | General Method |
| Isolated Yield | 85-95% (expected) | General Method |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₉N₃ |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 55843-91-9 |
| Appearance | Off-white to yellow solid (expected) |
| Melting Point | >300 °C (for a similar compound)[2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, J = 6.8 Hz, 1H), 8.05 (d, J = 8.4 Hz, 2H), 7.80 (s, 1H), 7.70 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 9.2 Hz, 1H), 7.20 (td, J = 6.8, 1.2 Hz, 1H), 6.80 (t, J = 6.8 Hz, 1H). (Predicted) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 145.5, 145.2, 138.8, 132.5, 126.3, 125.9, 124.8, 118.9, 117.5, 112.8, 111.4, 108.2. (Predicted) |
| Mass Spectrometry (ESI) | m/z: 220.08 [M+H]⁺ (calculated for C₁₄H₁₀N₃⁺) |
Experimental Protocols
Synthesis of this compound
This protocol is based on the classical copper-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.
Materials:
-
2-Aminopyridine (1.0 eq)
-
4-(2-Bromoacetyl)benzonitrile (1.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (1.0 mmol, 94.1 mg), 4-(2-bromoacetyl)benzonitrile (1.0 mmol, 224.1 mg), and copper(I) iodide (0.1 mmol, 19.0 mg).
-
Add ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Mandatory Visualizations
References
Greener synthesis routes for imidazo[1,2-a]pyridines in aqueous media
Application Note & Protocol Guide
Title: Greener Synthesis of Imidazo[1,2-a]pyridines: High-Efficiency Protocols and Mechanistic Insights for Aqueous Media
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes often rely on volatile organic compounds (VOCs), harsh conditions, and multi-step procedures, posing significant environmental and economic challenges. This guide details greener, more sustainable synthetic strategies for constructing imidazo[1,2-a]pyridines, with a specific focus on utilizing water as the reaction medium. We present validated, step-by-step protocols for one-pot, multi-component reactions (MCRs) that offer high atom economy, operational simplicity, and excellent yields. Mechanistic underpinnings and expert insights are provided to empower researchers in drug discovery and process development to adopt these environmentally benign methodologies.
Introduction: The Imperative for Green Synthesis
Imidazo[1,2-a]pyridines are privileged heterocyclic structures renowned for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The urgent need to align chemical synthesis with the principles of green chemistry has driven the innovation of novel synthetic pathways. Water, as a solvent, is an ideal medium for such transformations due to its non-toxic, non-flammable, and abundant nature. Furthermore, aqueous synthesis can offer unique reactivity and selectivity compared to conventional organic solvents.
This document outlines robust protocols for the synthesis of imidazo[1,2-a]pyridines in water, focusing on a highly efficient one-pot, three-component reaction (3-CR) strategy. This approach minimizes waste by incorporating all reactants into the final product in a single step, thereby enhancing atom economy and reducing the need for intermediate purification.
General Experimental Workflow
The transition from reactant preparation to final product analysis follows a streamlined, reproducible workflow. The diagram below illustrates the typical sequence for the aqueous-based synthesis of imidazo[1,2-a]pyridines.
Caption: General workflow for aqueous synthesis of imidazo[1,2-a]pyridines.
Protocol: Copper-Catalyzed Three-Component Synthesis in Water
This protocol describes a highly efficient, one-pot synthesis of substituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and a terminal alkyne, using copper(I) iodide as the catalyst in water.
Principle and Rationale
This method is a tandem A3 (aldehyde-alkyne-amine) coupling and C-N cyclization reaction.
-
Green Solvent: Water replaces hazardous organic solvents like toluene or DMF.
-
Catalysis: A low loading of a simple copper salt (CuI) effectively catalyzes the reaction, avoiding the need for more expensive and toxic heavy metals.
-
Atom Economy: The three-component, one-pot nature of the reaction ensures high atom economy as most atoms from the reactants are incorporated into the final product.
-
Operational Simplicity: The product often precipitates from the aqueous medium upon cooling, allowing for simple filtration as the primary purification step.
Detailed Experimental Protocol
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Copper(I) iodide (CuI) (5 mol%, 0.05 mmol, 9.5 mg)
-
Deionized Water (3.0 mL)
-
Round-bottom flask (10 mL) with a magnetic stir bar
-
Reflux condenser
Procedure:
-
To a 10 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and copper(I) iodide (5 mol%).
-
Add deionized water (3.0 mL) to the flask, followed by the addition of phenylacetylene (1.2 mmol).
-
Fit the flask with a reflux condenser and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 8-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water (2 x 5 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain the desired 2,3-disubstituted imidazo[1,2-a]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reaction Mechanism
The reaction proceeds through a sequential cascade of catalytic cycles. First, the copper catalyst activates the alkyne. This is followed by the formation of a propargylamine intermediate via A3 coupling, which then undergoes a copper-catalyzed 5-endo-dig cyclization to furnish the final imidazo[1,2-a]pyridine product.
Caption: Simplified mechanism for copper-catalyzed synthesis.
Data Summary: Substrate Scope and Yields
The versatility of this protocol has been demonstrated across a range of substrates. The following table summarizes representative yields.
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | 92 | |
| 2 | 2-Amino-5-methylpyridine | Benzaldehyde | Phenylacetylene | 95 | |
| 3 | 2-Aminopyridine | 4-Chlorobenzaldehyde | Phenylacetylene | 90 | |
| 4 | 2-Aminopyridine | 4-Methoxybenzaldehyde | Phenylacetylene | 88 | |
| 5 | 2-Aminopyridine | Benzaldehyde | 1-Heptyne | 85 |
Alternative Green Strategy: Metal-Free Synthesis via Choline Chloride/Urea Deep Eutectic Solvent (DES)
For applications requiring the complete absence of metal catalysts, a deep eutectic solvent can serve as both the solvent and catalyst.
Principle and Rationale
Deep eutectic solvents (DES) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. A common DES is a mixture of choline chloride and urea.
-
Dual Role of DES: The DES acts as a recyclable, biodegradable solvent and promotes the reaction through hydrogen bonding interactions, effectively catalyzing the transformation without any metal.
-
Enhanced Reactivity: The unique environment of the DES can enhance reaction rates and facilitate product formation.
A representative metal-free approach involves a three-component reaction of 2-aminopyridine, dimedone, and an arylglyoxal monohydrate in a choline chloride/urea DES. While this produces a different substitution pattern, it highlights the versatility of green media.
Conclusion and Future Outlook
The adoption of aqueous media for the synthesis of imidazo[1,2-a]pyridines represents a significant advancement in sustainable pharmaceutical chemistry. The protocols detailed herein demonstrate that high efficiency, operational simplicity, and environmental responsibility can be achieved simultaneously. The copper-catalyzed three-component reaction in water is a robust and scalable method suitable for library synthesis and initial process development. Future research will likely focus on expanding the substrate scope, exploring continuous flow processes in water, and developing even more benign catalytic systems to further align synthetic chemistry with green principles.
Application Notes and Protocols for 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile in Cancer Research
For: Researchers, scientists, and drug development professionals.
Subject: Application of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile and its analogs in cancer research.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2][3][4][5][6][7] While specific research on this compound is limited in publicly available literature, the extensive investigation into its structural analogs provides a strong rationale for its potential as an anticancer agent. This document summarizes the known anticancer activities of imidazo[1,2-a]pyridine derivatives, proposes potential mechanisms of action for this compound, and provides detailed protocols for its evaluation as a potential cancer therapeutic.
Derivatives of imidazo[1,2-a]pyridine have been shown to target several key signaling pathways implicated in cancer, including the PI3K/AKT/mTOR and c-KIT pathways.[1][8][9][10] These compounds have been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][4][11][12][13][14]
Potential Mechanisms of Action
Based on the activities of its structural analogs, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives are potent inhibitors of protein kinases that are crucial for cancer cell survival and proliferation. These include PI3K, AKT, mTOR, c-KIT, and c-Met.[1][10][15][16]
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[4][17]
-
Cell Cycle Arrest: It may halt the progression of the cell cycle at various checkpoints, such as G2/M, preventing cancer cell division.[1][11][13]
Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Melanoma and Cervical Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 | [1][18] |
| Compound 6 | WM115 | Melanoma | <12 | [1][18] |
| Compound 6 | HeLa | Cervical Cancer | 35.0 | [1][18] |
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11 | [7][18] |
| Compound 12b | HepG2 | Hepatocellular Carcinoma | 13 | [7][18] |
| Compound 12b | MCF-7 | Breast Cancer | 11 | [7][18] |
| Compound 12b | A375 | Melanoma | 11 | [7][18] |
| Compound 9d | HeLa | Cervical Cancer | 10.89 | [18] |
| Compound 9d | MCF-7 | Breast Cancer | 2.35 | [18] |
Table 3: Cytotoxicity of IP-Series Imidazo[1,2-a]pyridine Derivatives in Breast Cancer
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast Cancer | 45 | [18] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [18] |
Table 4: PI3Kα Inhibitory Activity and Antiproliferative Activity of Quinazoline-substituted Imidazo[1,2-a]pyridines
| Compound | PI3Kα IC50 (nM) | HCC827 IC50 (µM) | A549 IC50 (µM) | SH-SY5Y IC50 (µM) | HEL IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 13k | 1.94 | 0.09 | 0.23 | 0.19 | 0.43 | 0.12 | [15] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., A375, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with various concentrations of the compound for 48 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Ethanol (70%)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., p-AKT, AKT, p-mTOR, mTOR, p53, p21, Caspase-3, PARP)
-
Secondary antibodies
-
Chemiluminescence detection system
-
-
Protocol:
-
Treat cells with the compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescence system.
-
Visualizations
Signaling Pathways
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability an...: Ingenta Connect [ingentaconnect.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Imidazo[1,2-a]pyridine-based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This document provides a comprehensive guide for the utilization of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile and its analogs as potent kinase inhibitors, with a particular focus on their activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical mediator in inflammatory and cancer signaling pathways.[1][2] These application notes detail the mechanism of action, provide a summary of inhibitory activity, and present robust protocols for in vitro and cell-based assays to empower researchers in their investigation of TAK1 signaling and the development of novel therapeutics.
Introduction: The Therapeutic Potential of TAK1 Inhibition
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, serves as a central node in signal transduction cascades initiated by pro-inflammatory cytokines such as TNF-α and IL-1β, as well as Toll-like receptor (TLR) ligands.[3][4] Upon activation, TAK1 orchestrates downstream signaling through the NF-κB and MAPK (JNK and p38) pathways, which are pivotal in regulating inflammation, immunity, cell survival, and apoptosis.[1][5] Dysregulation of the TAK1 signaling network is implicated in a spectrum of human pathologies, including chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease, as well as various cancers.[2][5] Consequently, the development of potent and selective TAK1 inhibitors represents a promising therapeutic strategy.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[6][7] Molecules such as this compound and its structural analogs have been investigated for their kinase inhibitory potential, with several demonstrating potent activity against TAK1.[8] This guide provides the necessary technical information and protocols to effectively utilize these compounds as research tools to dissect TAK1 biology and as starting points for drug discovery programs.
Mechanism of Action and Signaling Pathway
The primary mechanism by which imidazo[1,2-a]pyridine-based compounds inhibit TAK1 is through competitive binding to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation and subsequent activation of TAK1, thereby blocking downstream signaling cascades. Some inhibitors may exhibit a "Type II" binding mode, stabilizing the inactive "DFG-out" conformation of the kinase, which can confer greater selectivity.[9][10]
TAK1 Signaling Pathway Overview:
Under normal physiological conditions, stimuli such as TNF-α or IL-1β lead to the recruitment of adaptor proteins and the formation of a signaling complex that includes TAK1 and its binding partners, TAB1 and TAB2/3.[3][4] This proximity induces the autophosphorylation and activation of TAK1. Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent nuclear translocation of NF-κB to drive the expression of pro-inflammatory genes. Concurrently, TAK1 activates the MKK4/7-JNK and MKK3/6-p38 MAPK pathways, which regulate a host of cellular processes including proliferation, differentiation, and apoptosis.[1][11]
The introduction of a TAK1 inhibitor, such as an imidazo[1,2-a]pyridine-based compound, disrupts this cascade at a critical upstream juncture, leading to the simultaneous suppression of both NF-κB and MAPK signaling pathways.
Diagram: TAK1 Signaling Pathway and Point of Inhibition
Caption: TAK1 signaling cascade and the inhibitory action of imidazo[1,2-a]pyridine compounds.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a representative imidazo[1,2-a]pyridine-based TAK1 inhibitor is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Such profiling is crucial for determining both the potency and selectivity of the compound.
| Kinase Target | Representative Inhibitor IC50 (nM) | Reference Compound (Takinib) IC50 (nM) |
| TAK1 | 55 | 187 |
| MAP4K2 | >10,000 | - |
| JNK1 | >10,000 | - |
| p38α | >10,000 | - |
| IKKβ | >5,000 | - |
| Data is illustrative and based on published findings for potent imidazo[1,2-b]pyridazine-based TAK1 inhibitors.[8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for characterizing the inhibitory activity of this compound and its analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the IC50 value of the inhibitor by measuring the amount of ADP produced in the kinase reaction, which is directly proportional to TAK1 activity.[12]
A. Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human TAK1/TAB1 enzyme.
B. Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
Test Compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
C. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of TAK1/TAB1 enzyme complex (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing MBP and ATP at their respective Km values).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Diagram: In Vitro Kinase Assay Workflow
References
- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile as a Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile scaffold in modern drug discovery. The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities.[1][2] This document outlines synthetic strategies, key biological targets, and detailed experimental protocols for the evaluation of derivatives based on this promising molecular framework.
Introduction to the this compound Scaffold
The this compound scaffold combines the favorable drug-like properties of the imidazo[1,2-a]pyridine nucleus with a versatile benzonitrile moiety. The nitrogen-rich imidazo[1,2-a]pyridine core can engage in various interactions with biological targets, while the benzonitrile group can be chemically modified or participate in key binding interactions, for instance, as a hydrogen bond acceptor. Derivatives of the broader 2-phenylimidazo[1,2-a]pyridine class have shown potent activity against a range of targets, including protein kinases and signaling pathways implicated in cancer and other diseases.[2][3][4][5]
Synthetic Protocols
A generalized synthetic route to access this compound and its derivatives is outlined below. This protocol is based on established methodologies for the synthesis of related imidazo[1,2-a]pyridines.
Protocol 2.1: Synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile
This protocol describes a common method for the synthesis of the title compound via the condensation of an appropriate aminopyridine with a substituted α-haloketone.
Materials:
-
2-aminopyridine
-
2-bromo-1-(4-cyanophenyl)ethan-1-one
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Applications and Key Targets
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential across various therapeutic areas. The data presented below is a compilation from studies on closely related analogs and serves to illustrate the potential of the this compound scaffold.
Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a prominent core in the development of potent and selective kinase inhibitors. Key kinase targets include those involved in cancer cell proliferation and survival.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (nM) | Reference |
| Derivative A | c-KIT (V654A) | 15 | GIST-T1 | 50 | [4][5] |
| Derivative B | FLT3-ITD | 8 | MOLM-14 | 25 | [3] |
| Derivative C | FLT3-ITD/D835Y | 12 | MOLM-14-D835Y | 40 | [3] |
| Derivative D | c-Met | 12.8 | EBC-1 | 35 | |
| Derivative E | PDGFRβ | 5 | Ba/F3-TEL-PDGFRβ | 18 |
Note: The compound IDs are representative of derivatives from the cited literature and not direct modifications of this compound.
Modulation of Signaling Pathways
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer. Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this critical pathway.[2]
Table 2: Inhibition of Wnt/β-catenin Signaling by Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Assay Type | IC₅₀ (µM) | Cell Line | Reference |
| Derivative F | TOPflash Reporter Assay | 2.5 | HEK293T | [2] |
| Derivative G | TOPflash Reporter Assay | 1.8 | DLD-1 | [2] |
Note: The compound IDs are representative of derivatives from the cited literature.
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for assessing the biological activity of novel derivatives of the this compound scaffold.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant kinase, and the specific substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4.2: Cell Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MOLM-14 for FLT3, GIST-T1 for c-KIT)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 4.3: Wnt/β-catenin Reporter Assay (TOPflash/FOPflash)
This assay measures the activity of the TCF/LEF transcription factors, which are activated by β-catenin.
Materials:
-
HEK293T or a relevant cancer cell line
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase control plasmid
-
Lipofectamine™ or other transfection reagent
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
Test compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with the test compound for 1 hour.
-
Stimulate the cells with Wnt3a conditioned medium for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate key concepts related to the application of the this compound scaffold in drug discovery.
Caption: Drug discovery workflow using the scaffold.
Caption: Inhibition of RTK signaling pathway.
Caption: Inhibition of Wnt/β-catenin signaling.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile in Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anti-cancer, anti-inflammatory, and anti-tuberculosis agents.[2][3][4] This document provides a detailed guide for the use of a specific derivative, this compound, in cell-based assays. This compound belongs to a class of molecules that have shown promise in cancer research by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][5]
These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein provide a framework for investigating the cytotoxic and apoptotic effects of this compound, with a focus on its inhibitory action on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][6]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Survival Pathway
Several studies on imidazo[1,2-a]pyridine derivatives have elucidated their role as potent inhibitors of the PI3K/Akt/mTOR signaling cascade.[1] This pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers. This compound is hypothesized to exert its anti-cancer effects by inhibiting key kinases in this pathway, leading to the downstream induction of apoptosis and cell cycle arrest.
The proposed mechanism involves the inhibition of Akt and mTOR phosphorylation.[1] This disruption in signaling leads to an upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.[1] Consequently, pro-apoptotic proteins such as Bax are upregulated, and the executioner caspases (e.g., caspase-3, caspase-9) are activated, culminating in programmed cell death.[1][7][8]
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 4. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[1,2-a]pyridine-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridine derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry, chemical biology, and materials science.[1][2] Their rigid, π-conjugated bicyclic structure often imparts favorable photophysical properties, including strong fluorescence and good photostability, making them excellent candidates for the development of fluorescent probes.[2] These probes have been successfully applied in various fields, including the detection of metal ions, the measurement of pH and viscosity, and for bioimaging of cells and tissues.[3][4][5] Furthermore, some derivatives exhibit dual functionality as both imaging agents and potential therapeutic agents, for instance, by modulating key signaling pathways in cancer cells.[1]
This document provides detailed application notes and protocols for the use of fluorescent probes derived from imidazo[1,2-a]pyridines in several key research areas.
Fluorescent Probes for Metal Ion Detection
Imidazo[1,2-a]pyridine-based probes have been designed for the selective detection of various biologically and environmentally important metal ions. The mechanism of detection often relies on the coordination of the metal ion with heteroatoms in the imidazo[1,2-a]pyridine scaffold and associated functional groups, leading to a change in the probe's fluorescence properties (e.g., "turn-on" or "turn-off" response).
Detection of Fe³⁺ and Hg²⁺
A fused imidazo[1,2-a]pyridine derivative has been developed as a highly sensitive and selective fluorescent sensor for the detection of ferric (Fe³⁺) and mercuric (Hg²⁺) ions in aqueous media and living cells.[3][6] This probe exhibits a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺.
Quantitative Data:
| Probe | Analyte | Detection Limit (LOD) | Linear Range | Solvent System | Ref. |
| Fused Imidazo[1,2-a]pyridine (Probe 5) | Fe³⁺ | 4.0 ppb | 1.0 x 10⁻⁹ - 9.0 x 10⁻⁹ M | H₂O:EtOH (8:2, v/v) | [3][6] |
| Fused Imidazo[1,2-a]pyridine (Probe 5) | Hg²⁺ | 1.0 ppb | 1.0 x 10⁻⁹ - 9.0 x 10⁻⁹ M | H₂O:EtOH (8:2, v/v) | [3][6] |
Experimental Protocol: Synthesis of a Fused Imidazo[1,2-a]pyridine Probe for Fe³⁺ and Hg²⁺ Detection
This protocol is based on the synthesis described by Kumar et al. (2019).[6]
Workflow for Probe Synthesis:
Caption: Synthetic workflow for the fused imidazo[1,2-a]pyridine probe.
Materials:
-
4-methoxyacetophenone
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
o-phenylenediamine
-
Acetic acid
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of 3-chloro-3-(4-methoxyphenyl)acrylaldehyde: This intermediate is prepared from 4-methoxyacetophenone via a Vilsmeier-Haack reaction using POCl₃ and DMF.[6]
-
Synthesis of 2-(2-phenylethynyl)benzaldehyde: The acrylaldehyde intermediate undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst.[6]
-
Synthesis of the final probe (5): The resulting benzaldehyde derivative is condensed with o-phenylenediamine in DMF with acetic acid under reflux, leading to an oxidative cyclization to yield the fused imidazo[1,2-a]pyridine probe.[6]
-
Purification: The final product is purified by column chromatography.
Protocol: In Vitro Detection of Fe³⁺ and Hg²⁺
Materials:
-
Stock solution of the imidazo[1,2-a]pyridine probe (e.g., 1 mM in DMSO).
-
Stock solutions of various metal ion salts (e.g., FeCl₃, HgCl₂) in water.
-
Buffer solution (e.g., H₂O:EtOH, 8:2, v/v, pH 7.2).
-
Fluorometer.
Procedure:
-
Prepare a solution of the probe at the desired final concentration (e.g., 1.0 μM) in the buffer solution.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add increasing concentrations of the metal ion (Fe³⁺ or Hg²⁺) to the probe solution.
-
After each addition, incubate for a short period and record the fluorescence spectrum.
-
Observe the fluorescence enhancement for Fe³⁺ or quenching for Hg²⁺.
-
For selectivity studies, repeat the experiment with other competing metal ions.
Protocol: Bioimaging of Fe³⁺ and Hg²⁺ in HeLa Cells
Materials:
-
HeLa cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Imidazo[1,2-a]pyridine probe.
-
Stock solutions of FeCl₃ and HgCl₂.
-
Confocal laser scanning microscope.
Procedure:
-
Culture HeLa cells on a suitable imaging dish.
-
Incubate the cells with the fluorescent probe at an appropriate concentration and for a suitable duration.
-
Wash the cells with PBS to remove any excess probe.
-
Image the cells using a confocal microscope to observe the basal fluorescence.
-
Treat the cells with increasing concentrations of Fe³⁺ or Hg²⁺.
-
Acquire fluorescence images at different time points to monitor the changes in intracellular fluorescence.[6]
Ratiometric Fluorescent Probes for pH Sensing
Certain imidazo[1,2-a]pyridine derivatives can serve as ratiometric pH probes, which is advantageous for quantitative measurements as it minimizes the influence of probe concentration, photobleaching, and instrumental factors.[4]
Application Note: An imidazo[1,2-a]pyridine-based probe has been developed for detecting extremely acidic pH changes in living cells and E. coli.[4] This probe exhibits ratiometric fluorescence changes in response to varying H⁺ concentrations. As the pH decreases, the absorption peak at a shorter wavelength gradually decreases, while the absorption at a longer wavelength significantly increases, with an isosbestic point observed around 402 nm.[4]
Experimental Protocol: pH Titration using an Imidazo[1,2-a]pyridine Probe
Materials:
-
Stock solution of the pH-sensitive probe (1 mM in DMSO).
-
H₂O/DMSO (4/1, v/v) solvent system.
-
HCl solution (1 M) for pH adjustment.
-
UV-Vis spectrophotometer and fluorometer.
Procedure:
-
Prepare a working solution of the probe (e.g., 10 μM) in the H₂O/DMSO solvent system.
-
Adjust the pH of the solution to a starting value (e.g., pH 6.5) using the HCl solution.
-
Record the UV-Vis absorption and fluorescence emission spectra.
-
Titrate the solution by incrementally adding small volumes of 1 M HCl to decrease the pH (e.g., down to 2.2).
-
Record the spectra at each pH point.
-
Plot the ratio of fluorescence intensities at two different emission wavelengths against the pH to obtain a calibration curve.
Fluorescent Probes for Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a key reactive oxygen species (ROS) involved in various physiological and pathological processes. Imidazo[1,2-a]pyridine derivatives functionalized with a boronic ester group have been designed as "turn-on" fluorescent probes for H₂O₂.[7][8] The detection mechanism involves the H₂O₂-mediated cleavage of the boronic ester, which releases the fluorescent imidazo[1,2-a]pyridine fluorophore.
Quantitative Data:
| Probe Name | Analyte | Fluorescence Signal | Key Features | Ref. |
| B2 | H₂O₂ | "Turn-on" at ~500 nm | Aggregation-induced emission (AIE) properties, good photostability, low toxicity | [7][8] |
Signaling Pathway and Detection Mechanism:
Caption: Mechanism of H₂O₂ detection by a boronic ester-functionalized probe.
Experimental Protocol: Detection of H₂O₂ in Living Cells
Materials:
-
A549 cells or other suitable cell line.
-
Cell culture medium.
-
Probe B2 stock solution (in DMSO).
-
Hydrogen peroxide (H₂O₂) solution.
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate endogenous H₂O₂ production.
-
Confocal microscope.
Procedure for Detecting Exogenous H₂O₂:
-
Culture A549 cells in an imaging dish.
-
Incubate the cells with probe B2 (e.g., 5.0 μM) for a specified time.
-
Wash the cells with PBS.
-
Add H₂O₂ solution (e.g., 200 μM) to the cells.
-
Image the cells using a confocal microscope, exciting at an appropriate wavelength and collecting emission around 500 nm.[8]
Procedure for Detecting Endogenous H₂O₂:
-
Culture and incubate cells with probe B2 as described above.
-
Treat the cells with PMA to stimulate the intracellular production of H₂O₂.
-
Image the cells to observe the increase in fluorescence due to endogenous H₂O₂.[8]
Application in Cancer Cell Imaging and Therapy
Certain imidazo[1,2-a]pyridine derivatives not only act as fluorescent probes for imaging but also exhibit cytotoxic effects on cancer cells, making them promising theranostic agents.[1] Some of these compounds have been shown to accumulate specifically in mitochondria, allowing for the monitoring of mitochondrial health.[1]
Relevant Signaling Pathways:
The anticancer activity of some imidazo[1,2-a]pyridine derivatives has been linked to the modulation of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1]
Caption: Modulation of cancer-related signaling pathways by imidazo[1,2-a]pyridines.
These application notes and protocols provide a starting point for researchers interested in utilizing the unique properties of imidazo[1,2-a]pyridine-based fluorescent probes. The versatility of this scaffold continues to be explored, with new probes being developed for an expanding range of applications in chemistry, biology, and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine-based ratiometric pH fluorescent probe and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
- 5. Water-soluble single molecular probe for simultaneous detection of viscosity and hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Imidazo[1,2-a]pyridines in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention not only in medicinal chemistry but also in materials science.[1] Their rigid, planar structure, coupled with excellent thermal stability and high fluorescence quantum yields, makes them ideal candidates for a range of applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors.[2] This document provides detailed application notes and protocols for the utilization of imidazo[1,2-a]pyridine derivatives in these key areas of materials science.
Organic Light-Emitting Diodes (OLEDs)
Imidazo[1,2-a]pyridine derivatives are versatile molecules for OLED applications due to their inherent bipolar charge-transport characteristics, which can lead to highly efficient light-emitting devices.[2] They can be employed as emitters in the emissive layer (EML), where their chemical structure can be tailored to produce a wide range of colors from deep-blue to orange and even white light.[2][3][4]
Quantitative Data Summary for Imidazo[1,2-a]pyridine-based OLEDs
The performance of OLEDs incorporating imidazo[1,2-a]pyridine derivatives is summarized in the table below. These materials have demonstrated high external quantum efficiencies (EQEs) and luminance, with some exhibiting aggregation-induced emission (AIE) properties that are beneficial for non-doped OLEDs.[3]
| Compound/Device Structure | Emission Color | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| GBY-17 (non-doped) | Cyan | 15.6 | 4420 | (0.23, 0.42) | [3] |
| GBY-18 (non-doped) | Orange | 10.9 | 2740 | (0.59, 0.38) | [3] |
| IP-DPPI (20 wt% doped) | Deep-Blue | 6.13 | >10000 | (0.153, 0.078) | [4] |
| IP-PPI (non-doped) | Deep-Blue | 4.85 | >10000 | (0.153, 0.097) | [4] |
| Imidazo[1,5-a]pyridine-anthracene based fluorophore | Greenish-Yellow | 3.2 | - | (0.34, 0.45) | [5] |
| ITO/NPB/EML/BCP/Alq3/LiF/Al | White | - | 22 | - | [2] |
Experimental Protocols
This protocol describes a general synthesis for a luminogen with aggregation-induced emission (AIE) properties, suitable for non-doped OLEDs. The synthesis involves a multicomponent cascade reaction.
Diagram of Synthetic Pathway
Caption: General synthetic scheme for imidazo[1,2-a]pyridine luminogens.
Materials:
-
Substituted 2-aminopyridine
-
Aromatic aldehyde
-
Terminal alkyne
-
Catalyst (e.g., Copper(I) iodide)
-
Solvent (e.g., DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the 2-aminopyridine derivative and the aromatic aldehyde in DMF, add the terminal alkyne and the catalyst.
-
Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.
-
Collect the crude product by filtration and wash with water.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using NMR, mass spectrometry, and elemental analysis.
This protocol outlines the fabrication of a multilayer OLED using an imidazo[1,2-a]pyridine derivative as the emissive layer.
Diagram of OLED Device Architecture
Caption: Typical multilayer structure of an imidazo[1,2-a]pyridine-based OLED.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for each layer (HIL, HTL, EML, ETL, EIL)
-
Metal for cathode (e.g., Aluminum)
-
Vacuum thermal evaporation system
-
Substrate cleaning supplies (detergent, deionized water, solvents)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation at a controlled deposition rate (e.g., 1-2 Å/s). A typical device structure is:
-
Hole Injection Layer (HIL), e.g., 2-TNATA (60 nm)
-
Hole Transport Layer (HTL), e.g., NPB (40 nm)
-
Emissive Layer (EML) containing the imidazo[1,2-a]pyridine derivative (40 nm)
-
Electron Transport Layer (ETL), e.g., Alq3 (20 nm)
-
Electron Injection Layer (EIL), e.g., LiF (0.5 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) at a higher deposition rate (e.g., 5-10 Å/s) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device.
-
Fluorescent Sensors
The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an excellent platform for the development of chemosensors for various analytes, particularly metal ions.[6] The sensing mechanism often involves a "turn-on" or "turn-off" fluorescence response upon binding of the analyte.[7]
Quantitative Data Summary for Imidazo[1,2-a]pyridine-based Fluorescent Sensors
The table below summarizes the performance of several imidazo[1,2-a]pyridine-based fluorescent sensors for the detection of different metal ions.
| Sensor Compound | Analyte | Detection Limit | Response Type | Solvent System | Reference |
| L1 | Zn²⁺ | 6.8 x 10⁻⁸ M | Turn-on | C₂H₅OH-H₂O (9:1, v/v) | [8] |
| Sensor 5 | Fe³⁺ | 4.0 ppb | Turn-on | H₂O-EtOH (8:2, v/v) | [7] |
| Sensor 5 | Hg²⁺ | 1.0 ppb | Turn-off | H₂O-EtOH (8:2, v/v) | [7] |
| Rh-Ip-Hy | Hg²⁺ | - | Turn-on | H₂O/EtOH (4/1, v/v) | [9] |
Experimental Protocols
This protocol describes the synthesis of a fluorescent sensor for metal ions via a cascade cyclization reaction.[10]
Diagram of Sensor Synthesis
Caption: Multi-step synthesis of a fused imidazo[1,2-a]pyridine fluorescent sensor.
Materials:
-
4-methoxyacetophenone
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Phenylacetylene
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
o-phenylenediamine
-
Acetic acid
Procedure:
-
Step 1: Formylation. React 4-methoxyacetophenone with a Vilsmeier reagent (prepared from POCl₃ and DMF) to synthesize 3-chloro-3-(4-methoxyphenyl)acrylaldehyde.
-
Step 2: Sonogashira Coupling. Couple the product from Step 1 with phenylacetylene in the presence of a palladium catalyst and a base (e.g., Et₃N) in a suitable solvent (e.g., CH₃CN) to yield 2-(2-phenylethynyl)benzaldehyde.
-
Step 3: Cascade Cyclization. React the product from Step 2 with o-phenylenediamine in DMF with acetic acid under reflux conditions to induce an oxidative cyclization, forming the final fused imidazo[1,2-a]pyridine sensor.[10]
-
Purification and Characterization. Purify the final product by column chromatography and characterize it using NMR, mass spectrometry, and X-ray crystallography.[6]
This protocol outlines the general steps for using an imidazo[1,2-a]pyridine-based fluorescent sensor to detect metal ions in an aqueous-organic solvent system.
Diagram of Sensing Workflow
Caption: Experimental workflow for fluorescent metal ion detection.
Materials:
-
Imidazo[1,2-a]pyridine-based fluorescent sensor
-
Organic solvent (e.g., Ethanol, DMF)
-
Deionized water
-
Stock solutions of various metal ions (e.g., nitrates or chlorides)
-
Buffer solution (if pH control is required)
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a suitable organic solvent (e.g., DMF or Ethanol).
-
Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in deionized water.
-
-
Sensing Experiment:
-
In a cuvette, prepare the test solution by diluting the sensor stock solution to the desired final concentration (e.g., 5-10 µM) in the appropriate solvent system (e.g., H₂O/EtOH, 4/1, v/v).[9]
-
Record the initial fluorescence spectrum of the sensor solution.
-
Add aliquots of the metal ion stock solutions to the sensor solution.
-
After a short incubation period (e.g., 30 minutes), record the fluorescence spectrum again.[9]
-
-
Data Analysis:
-
Observe the change in fluorescence intensity (increase for "turn-on" or decrease for "turn-off") at the characteristic emission wavelength of the sensor.
-
To determine selectivity, repeat the experiment with a range of different metal ions.
-
For quantitative analysis, perform a titration by adding increasing concentrations of the target metal ion and plot the fluorescence intensity against the metal ion concentration to determine the detection limit.
-
This protocol provides a general guideline for using an imidazo[1,2-a]pyridine-based fluorescent probe for imaging metal ions in living cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Antibiotics
-
Phosphate-buffered saline (PBS)
-
Imidazo[1,2-a]pyridine fluorescent probe
-
Stock solutions of the target metal ion
-
Confocal fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% antibiotics in a humidified incubator at 37 °C with 5% CO₂.
-
Seed the cells on a suitable imaging dish or coverslip and allow them to adhere overnight.
-
-
Cell Staining and Imaging:
-
Wash the cells with PBS.
-
Incubate the cells with a solution of the fluorescent probe in serum-free medium for a specific time (e.g., 30 minutes).
-
Wash the cells again with PBS to remove any excess probe.
-
Image the cells using a confocal microscope to observe the basal fluorescence of the probe within the cells.
-
-
Metal Ion Treatment and Imaging:
-
Incubate the probe-loaded cells with different concentrations of the target metal ion in serum-free medium for a specific time (e.g., 30 minutes).
-
Wash the cells with PBS.
-
Acquire fluorescence images of the cells using the confocal microscope to observe the change in intracellular fluorescence.
-
-
Image Analysis:
-
Analyze the fluorescence intensity of the images to quantify the change in intracellular metal ion concentration.
-
These protocols provide a foundation for researchers to explore the exciting applications of imidazo[1,2-a]pyridines in materials science. The versatility of this chemical scaffold, combined with the detailed methodologies provided, will enable further advancements in the fields of organic electronics and chemical sensing.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent nanoprobes for sensing and imaging of metal ions: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide to the preparation and use of metal ion-buffered systems for physiological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. ossila.com [ossila.com]
- 7. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. oled-info.com [oled-info.com]
- 9. benchchem.com [benchchem.com]
- 10. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges and improve the yield of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the imidazo[1,2-a]pyridine core?
A1: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry.[1] Common synthetic strategies include:
-
Condensation Reactions: The most traditional and widely used methods involve the condensation of 2-aminopyridines with α-halocarbonyl compounds.[2]
-
Multi-Component Reactions (MCRs): One-pot reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), combine a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly build molecular complexity and are known for their high atom economy.[3][4]
-
Transition-Metal-Catalyzed Reactions: Copper and palladium-catalyzed reactions are frequently employed, involving processes like oxidative C-H amination, coupling of 2-aminopyridines with ketones or nitroolefins, and various cyclization strategies.[5][6][7]
-
Metal-Free Approaches: To align with green chemistry principles, metal-free synthetic routes using catalysts like molecular iodine or operating under catalyst-free conditions have been developed.[8][9][10]
Q2: Which specific reaction is most suitable for attaching the 4-cyanophenyl group to the imidazo[1,2-a]pyridine core at the 2-position?
A2: The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming the C-C bond between the C2-position of the imidazo[1,2-a]pyridine ring and the 4-cyanophenyl group.[11][12] This typically involves the reaction of a 2-halo-imidazo[1,2-a]pyridine (e.g., 2-bromo- or 2-chloro-imidazo[1,2-a]pyridine) with 4-cyanophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.[13][14]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields during the synthesis, focusing on the common and highly effective Suzuki-Miyaura cross-coupling step.
Q3: My Suzuki-Miyaura coupling reaction for this compound shows low conversion of starting materials. What are the likely causes and solutions?
A3: Low conversion is a common issue that can often be traced back to the catalyst system or reaction conditions.
-
Cause 1: Inefficient Catalyst System. The reactivity of 2-halopyridines in Suzuki couplings can be challenging. The choice of palladium catalyst and, crucially, the phosphine ligand is critical for success.[13]
-
Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step with the 2-halopyridine.[13]
-
Cause 2: Suboptimal Base. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. An inappropriate base can stall the reaction.[13][15]
-
Solution: Screen different bases. While inorganic bases like K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings involving heteroaryl chlorides.[13][16]
-
Cause 3: Insufficient Temperature. The oxidative addition of the C-Cl or C-Br bond to the palladium center has a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature. While higher temperatures can accelerate the desired reaction, be aware that they can also promote side reactions.[13]
Q4: I'm observing significant byproducts in my reaction mixture. How can I identify and prevent them?
A4: Byproduct formation directly consumes starting materials and complicates purification, leading to lower isolated yields.
-
Cause 1: Protodeboronation. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[13]
-
Solution:
-
Use anhydrous solvents and reagents where possible.
-
Switch from a boronic acid to a more robust boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which are less prone to this side reaction.[13]
-
Minimize reaction time; monitor by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
-
Cause 2: Homocoupling. This is the self-coupling of the boronic acid to form 4,4'-dicyanobiphenyl. It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[13]
-
Solution:
-
Ensure the reaction mixture is thoroughly degassed using methods like the freeze-pump-thaw technique or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[13]
-
Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system.
-
Data Presentation: Optimizing Suzuki Coupling Conditions
The following table summarizes typical parameters that can be screened to optimize the yield of a Suzuki-Miyaura coupling for this synthesis. Yields are representative and will vary based on the specific imidazo[1,2-a]pyridine substrate.
| Parameter | Condition A | Condition B | Condition C | Condition D | Expected Outcome/Comments |
| Pd Source | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | Pd₂(dba)₃ is a common Pd(0) precursor; Pd(PPh₃)₄ is an active Pd(0) catalyst.[15] |
| Ligand | PPh₃ | XantPhos | SPhos | None | Bulky, electron-rich ligands like SPhos often give superior results for heteroaryl couplings.[13] |
| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Stronger bases (K₃PO₄, Cs₂CO₃) are often required for less reactive substrates.[13][16] |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF/EtOH | THF/H₂O | Solvent choice affects solubility and reaction kinetics.[15][16] |
| Temperature | 80 °C | 100 °C | 110 °C | 120 °C | Higher temperatures may be needed but can increase byproduct formation.[13] |
| Yield (%) | Low-Moderate | Moderate | High | Moderate-High | Condition C often represents an optimized system for challenging couplings. |
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate a typical experimental workflow for the synthesis and a logical troubleshooting process for addressing low yields.
Caption: General experimental workflow for the multi-step synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting.
Caption: The key mechanistic steps of the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine
This protocol describes a common method to synthesize the halogenated precursor required for the subsequent Suzuki coupling.
-
Reagents & Setup: To a round-bottom flask, add 2-aminopyridine (1.0 eq.), 2,4'-dibromoacetophenone (1.05 eq.), and sodium bicarbonate (NaHCO₃, 2.0 eq.). Add ethanol as the solvent.
-
Reaction: Stir the mixture at reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form. Filter the solid and wash it with cold ethanol and then water to remove any remaining salts.
-
Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography on silica gel to yield the pure 2-(4-bromophenyl)imidazo[1,2-a]pyridine.
Protocol 2: Suzuki-Miyaura Coupling to Yield 4-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)benzonitrile
This protocol outlines the final cross-coupling step. Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon).[15]
-
Reagents & Setup: To a flame-dried Schlenk flask, add the 2-halo-imidazo[1,2-a]pyridine precursor (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 3.0 eq.).[13][15]
-
Degassing: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., a mixture of dioxane and water, 5:1) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C) for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.[16]
-
Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to obtain the pure this compound.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile and related imidazopyridine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
-
Observation: TLC or NMR analysis of the crude product shows multiple spots or significant impurities.
-
Possible Causes:
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC. If starting materials are still present, consider extending the reaction time or adjusting the temperature.
-
Purification by Column Chromatography: This is the most common method for purifying imidazopyridine derivatives.[2][3][4] Use silica gel as the stationary phase. A good starting eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[2][3]
-
Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of dichloromethane and ether.[5][6]
-
Acid-Base Extraction: If impurities are acidic or basic in nature, an aqueous acid/base wash during the work-up can help remove them. For instance, washing with a saturated sodium bicarbonate solution is a common step.[1][6]
-
Issue 2: Difficulty in Separating the Product from Impurities by Column Chromatography
-
Observation: Co-elution of the product with one or more impurities during column chromatography.
-
Possible Causes:
-
Impurities have similar polarity to the desired product.
-
Inappropriate solvent system or stationary phase.[1]
-
-
Troubleshooting Steps:
-
Modify the Eluent System:
-
Try a different solvent system. For example, if you are using ethyl acetate/hexane, consider switching to dichloromethane/methanol.
-
Adjust the polarity of the eluent system. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation.
-
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel.
-
Recrystallization: Attempt to recrystallize the mixture obtained after chromatography. This can sometimes remove closely eluting impurities.
-
Preparative HPLC: For very difficult separations, especially with regioisomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of formic acid or ammonium formate, is a good starting point.[1]
-
Issue 3: Product Precipitation During Work-up or Concentration
-
Observation: The desired product crashes out of solution unexpectedly.
-
Possible Causes:
-
Low solubility of the product in the extraction or chromatography solvent.
-
High concentration of the product.
-
-
Troubleshooting Steps:
-
Use a More Solubilizing Solvent: If the product precipitates during extraction, use a larger volume of solvent or switch to a solvent in which the product is more soluble.
-
Filter and Collect: In some cases, the precipitated product may be of high purity.[7] Collect the solid by filtration, wash with a cold, non-polar solvent (like cold hexane or ether) to remove soluble impurities, and analyze its purity.
-
Avoid Over-concentration: When removing solvent on a rotary evaporator, avoid concentrating the solution to complete dryness. The resulting solid can sometimes be difficult to redissolve.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently cited method for the purification of imidazopyridine derivatives is column chromatography on silica gel.[2][3][4] Eluent systems typically consist of a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate or dichloromethane).
Q2: How can I remove unreacted 2-aminopyridine from my crude product?
A2: Unreacted 2-aminopyridine can often be removed by an acidic wash during the work-up procedure. For example, washing the organic extract with a dilute solution of hydrochloric acid will protonate the aminopyridine, making it soluble in the aqueous phase. Remember to neutralize the organic layer with a base wash (e.g., saturated sodium bicarbonate solution) afterward if your product is acid-sensitive.
Q3: My product is an oil, so I cannot recrystallize it. What are my options?
A3: If your product is an oil, column chromatography is the primary method of purification. If chromatography does not yield a pure product, you could consider techniques such as distillation under high vacuum if the compound is thermally stable, or preparative HPLC for high-purity samples.
Q4: Are there any "green" purification methods for imidazopyridine derivatives?
A4: Some synthetic methods aim to produce imidazopyridine derivatives that precipitate from the reaction mixture, allowing for purification by simple filtration, which minimizes solvent use.[7] Additionally, performing reactions in aqueous media can simplify the work-up and reduce the need for organic solvents.[8] When performing chromatography, choosing more environmentally friendly eluents is also an option.
Q5: How can I confirm the purity of my final product?
A5: The purity of your final product should be assessed by multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent for determining purity. A sharp melting point for solid compounds also indicates high purity.
Quantitative Data Summary
The following table summarizes common purification techniques and parameters for imidazopyridine derivatives based on available literature. Note that optimal conditions will be specific to the exact compound and impurity profile.
| Purification Technique | Stationary/Solid Phase | Mobile Phase / Solvent System | Typical Application |
| Column Chromatography | Silica gel (60-120 or 200-300 mesh) | Ethyl acetate/Petroleum ether[2][3], Dichloromethane | General purification of crude reaction mixtures.[8] |
| Recrystallization | N/A | Ethanol[5], Isopropanol[5], Ethanol/Water mixture[6], Dichloromethane/Ether mixture[5] | Purification of solid crude products or samples after chromatography. |
| Preparative HPLC | Reversed-phase C18 | Acetonitrile/Water with 0.1% formic acid, Methanol/Water with 10 mM ammonium formate | Separation of regioisomers and other closely related impurities.[1] |
| Filtration | N/A | Reaction solvent (e.g., Ethanol) | Used when the product precipitates from the reaction mixture upon cooling or completion.[7] |
| Liquid-Liquid Extraction | N/A | Ethyl acetate, Dichloromethane | Initial work-up to separate the product from aqueous-soluble materials.[1][2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimum amount of the chromatography eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for imidazopyridines include ethanol and isopropanol.[5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Crystals of the purified product should form. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. iosrjournals.org [iosrjournals.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Last Updated: December 12, 2025
Introduction
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This bicyclic heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of drugs like Zolpidem and Alpidem.[1][2] Its synthesis, while versatile, is often plagued by side reactions that can complicate purification and significantly reduce yields.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice to help you identify, mitigate, and resolve common issues encountered during the synthesis of this important molecular framework. We will delve into the mechanistic origins of side products and offer practical, validated solutions.
Troubleshooting & FAQ
This section addresses the most common challenges in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction fails to proceed. What are the common causes?
A1: Low or no yield is a frequent issue stemming from several factors related to reactants, catalysts, or conditions.
-
Poor Nucleophilicity of 2-Aminopyridine: Electron-withdrawing groups (EWGs) on the pyridine ring significantly decrease the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms. This slows down or prevents the initial alkylation or condensation step. For such substrates, harsher reaction conditions or alternative synthetic routes may be necessary.[3] A 2015 study by researchers at AbbVie described a method using dimethylketal tosylates and Sc(OTf)₃, which is more effective for electron-deficient 2-aminopyridines than classical methods.[3]
-
Catalyst Inefficiency or Decomposition: Many modern syntheses rely on catalysts (e.g., copper, iodine, or various Lewis acids).[4][5][6] These can be sensitive to air, moisture, or impurities in the starting materials. For instance, in copper-catalyzed aerobic oxidations, the catalyst's oxidation state is crucial and can be disrupted by contaminants.[7][8] Ensure your catalyst is active, and the reaction is performed under the recommended atmosphere (e.g., inert gas or open to air, as specified).[8] Some acid-sensitive isocyanides used in the Groebke-Blackburn-Bienaymé (GBB) reaction can decompose if the catalyst is too harsh, leading to low yields.[6]
-
Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the carbonyl compound can impede the approach of reactants, slowing the reaction rate.[8] Increasing the reaction temperature or switching to a less sterically demanding catalyst might help overcome this.
-
Improper Reaction Conditions: Temperature and solvent choice are critical. For example, in the Ortoleva-King reaction, neat conditions (no solvent) at high temperatures (110 °C) have proven effective.[9][10] Conversely, some multicomponent reactions (MCRs) benefit from specific solvents like DMF or even water to facilitate the reaction cascade.[8][11] Always start with the literature-optimized conditions for your specific substrate class.
Q2: I'm observing multiple products on my TLC plate. What are the likely side reactions?
A2: The formation of multiple products is typically due to competing reaction pathways. The specific byproducts depend on the synthetic route employed.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This powerful three-component reaction (2-aminopyridine, aldehyde, isocyanide) is a primary method for accessing 3-aminoimidazo[1,2-a]pyridines.[2][12][13][14] However, side reactions can occur:
-
Formation of Schiff Base: The initial condensation between the 2-aminopyridine and the aldehyde forms an imine (Schiff base). If the subsequent cycloaddition with the isocyanide is slow, this intermediate can accumulate or participate in other reactions.
-
Isocyanide Decomposition: Acid-sensitive isocyanides, particularly tert-butyl isocyanide, can decompose under strongly acidic conditions or at high temperatures, leading to a complex mixture.[6] Using milder catalysts like NH₄Cl or performing the reaction at lower temperatures can mitigate this.[13]
-
-
Ortoleva-King and Related Reactions: These methods typically involve the reaction of 2-aminopyridine with α-haloketones or the in situ generation of such species from ketones and an iodine source.[9][15][16]
-
Concurrent Ketimine and Ortoleva-King Pathways: When reacting 2-aminopyridines with acetophenones under acidic conditions, two distinct mechanistic pathways can compete. This can lead to a mixture of differently substituted imidazo[1,2-a]pyridine products.[12][17] The reaction outcome is highly dependent on the catalyst and the electronic properties of the substituents.[17]
-
Self-Condensation of Ketones: Under acidic or basic conditions, ketones can undergo self-condensation (e.g., aldol condensation) to form dimers or other larger molecules, especially if the primary reaction with the aminopyridine is slow.
-
-
Aza-Michael Addition: When using α,β-unsaturated carbonyl compounds or nitroolefins, the 2-aminopyridine can act as a nucleophile in an aza-Michael addition.[12][18] This can be the desired first step in a cascade reaction, but it can also lead to stable, non-cyclized adducts if the subsequent cyclization step fails.[8][12] The regioselectivity of the initial attack (exocyclic vs. endocyclic nitrogen) can also lead to different intermediates.[12]
Q3: My final product is a dark, tar-like substance. What causes this, and how can I prevent it?
A3: The formation of dark, often intractable, material is usually a sign of polymerization or extensive decomposition.
-
Cause - Overheating: Many reactions for this scaffold require heating, but excessive temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or even the final product. Aldehydes, in particular, are prone to polymerization at high temperatures.
-
Cause - Highly Reactive Intermediates: Some reaction pathways generate highly reactive intermediates that can polymerize if not rapidly consumed in the desired reaction pathway. For example, in some oxidative coupling reactions, radical intermediates are proposed which could lead to undesired polymerization.[19]
-
Prevention Strategy:
-
Strict Temperature Control: Use an oil bath or a heating mantle with a thermocouple for precise temperature regulation.
-
Optimize Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the product concentration ceases to increase.
-
Incremental Reagent Addition: For highly exothermic reactions or those involving unstable reagents, adding one of the components slowly via a syringe pump can help control the reaction rate and temperature, minimizing side reactions.
-
Use of Milder Conditions: Explore alternative catalysts or solvents that allow the reaction to proceed at a lower temperature. For instance, ultrasound-assisted synthesis in water has been reported as a green and efficient method for the GBB reaction.[11]
-
At-a-Glance Troubleshooting Table
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Electron-deficient 2-aminopyridine; Inactive catalyst; Steric hindrance. | Use harsher conditions or alternative methods for EWG-substrates[3]; Ensure catalyst activity and proper atmosphere[8]; Increase temperature or change catalyst. |
| Complex Product Mixture | Competing reaction pathways (e.g., Ketimine vs. Ortoleva-King)[17]; Isocyanide decomposition in GBB reaction.[6] | Modify catalyst (acid/base) to favor one pathway; Use milder catalyst (e.g., NH₄Cl) and moderate temperature for GBB.[13] |
| Formation of Aza-Michael Adducts | Use of α,β-unsaturated precursors; Failure of subsequent cyclization. | Optimize conditions (catalyst, temperature) to promote the intramolecular cyclization step after the initial Michael addition.[8] |
| Dark Tarry Byproducts | Overheating; Polymerization of aldehydes or reactive intermediates. | Implement strict temperature control; Monitor reaction closely and optimize time; Consider incremental reagent addition. |
| Difficult Purification | Byproducts with similar polarity to the desired product. | Optimize reaction to minimize byproducts; Use alternative chromatography (e.g., reversed-phase) or recrystallization; Consider derivatization to alter polarity. |
Key Reaction Mechanisms & Side Pathways
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Mechanism: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a cornerstone for synthesizing 3-amino-substituted imidazo[1,2-a]pyridines.[1][11][12][20]
Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
The key steps involve the acid-catalyzed formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the isocyanide in a formal [4+1] cycloaddition, followed by rearomatization to yield the final product.[1] A critical side reaction is the acid-catalyzed decomposition of the isocyanide, which is more pronounced at higher temperatures.[6]
Workflow: Troubleshooting a Failing Reaction
When a reaction underperforms, a systematic approach is essential for diagnosis.
Caption: A systematic workflow for troubleshooting synthesis reactions.
Experimental Protocols
Protocol 1: General Procedure for GBB Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine
This protocol is a representative example of a multicomponent synthesis.[11][13][14]
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94 mg).
-
Solvent and Catalyst Addition: Add methanol (10 mL) and ammonium chloride (NH₄Cl) (0.2 mmol, 10.7 mg).
-
Aldehyde Addition: Add benzaldehyde (1.0 mmol, 106 mg, 102 µL) to the mixture.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol, 99.8 mg, 136 µL).
-
Reaction: Seal the flask and stir the mixture at 60 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure product.[13]
Protocol 2: Purification by Flash Column Chromatography
Purification is often the most challenging step due to byproducts with similar polarities.
-
Column Packing: Select a column of appropriate size for the scale of your reaction. Pack the column with silica gel using a slurry method with your chosen eluent system (e.g., a low-polarity mixture of hexanes and ethyl acetate).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like dichloromethane or acetone), adding silica, and then removing the solvent under reduced pressure. Carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to separate the components. The less polar byproducts will elute first, followed by the desired imidazo[1,2-a]pyridine product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified imidazo[1,2-a]pyridine.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. cbijournal.com [cbijournal.com]
- 20. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
This technical support center provides guidance on the stability and storage of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile, addressing common issues researchers, scientists, and drug development professionals may encounter. The information is based on general chemical principles and available safety data. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a cool, dry, and well-ventilated place.[2] The container should be tightly sealed to prevent moisture absorption and contamination.[2] While specific temperature ranges are not publicly available, a common practice for stable solid organic compounds is to store them at 2-8°C or at room temperature if they are not sensitive to heat. Avoid exposure to direct sunlight and heat sources.[2]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is not extensively documented in public literature. As a general guideline, solutions should be prepared fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C in airtight vials to minimize solvent evaporation and degradation. The choice of solvent can also impact stability; aprotic solvents like DMSO or DMF are commonly used for initial stock solutions. It is advisable to conduct a small-scale stability test if you plan to store solutions for an extended period.
Q3: Is this compound sensitive to light?
A3: The imidazo[1,2-a]pyridine core can be light-sensitive.[3] To minimize the risk of photodegradation, it is recommended to store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: What are the known incompatibilities for this compound?
A4: this compound should be kept away from strong oxidizing agents.[2] Contact with such substances could lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
Problem: I am seeing unexpected or inconsistent results in my experiments.
-
Q: Could the compound have degraded?
-
A: Yes, inconsistent results can be a sign of compound degradation. Review your storage and handling procedures. Was the compound exposed to light, moisture, or high temperatures? How old is your current stock? If degradation is suspected, it is best to use a fresh, unopened vial of the compound.
-
-
Q: How can I check for degradation?
-
A: A simple way to check for gross degradation is to observe the physical appearance of the solid. Any change in color or texture could indicate impurity. For a more definitive assessment, you can use analytical techniques such as Thin Layer Chromatography (TLC) to check for the presence of impurities or High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample compared to a new reference standard.
-
Problem: The compound is difficult to dissolve.
-
Q: Is this a sign of instability?
-
A: While not always indicative of degradation, poor solubility can sometimes be due to the presence of insoluble degradation products. If you have previously been able to dissolve the compound in a particular solvent without issue, and now it is not dissolving well, this could suggest a change in the material.
-
-
Q: What can I do to improve solubility?
-
A: Ensure you are using an appropriate solvent. If solubility issues persist, gentle warming or sonication can be attempted. However, be cautious with heating as it can accelerate degradation. It is recommended to prepare solutions fresh and use them promptly.
-
Recommended Storage Conditions
| Parameter | Solid Form | In Solution |
| Temperature | Cool, dry place (2-8°C or Room Temperature) | -20°C to -80°C (Short-term) |
| Light | Protect from light (Amber vial/foil) | Protect from light (Amber vial/foil) |
| Moisture | Store in a tightly sealed container | Use anhydrous solvents and airtight vials |
| Atmosphere | Normal atmosphere | Consider storing under an inert atmosphere (e.g., Argon, Nitrogen) for sensitive applications |
Experimental Protocols
General Protocol for Assessing Compound Stability
For researchers needing to generate their own stability data, a general protocol is outlined below.
-
Sample Preparation:
-
Prepare several aliquots of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Prepare several aliquots of the solid compound.
-
-
Storage Conditions:
-
Store the aliquots under different conditions you wish to test (e.g., -20°C, 4°C, room temperature, 40°C).
-
Include variables such as exposure to light vs. dark conditions.
-
-
Time Points:
-
Establish a timeline for analysis (e.g., Day 0, Day 1, Day 7, Day 30).
-
-
Analysis:
-
At each time point, analyze one aliquot from each storage condition.
-
Use an analytical method like HPLC with a UV detector to determine the purity of the compound.
-
Compare the peak area of the parent compound at each time point to the Day 0 sample to quantify any degradation.
-
-
Data Interpretation:
-
Plot the percentage of the remaining parent compound against time for each condition to determine the rate of degradation.
-
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile during in vitro assays.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution of DMSO stock solution in aqueous media.
This is a common phenomenon for hydrophobic compounds when the concentration of the organic solvent is significantly lowered.[1]
Possible Causes and Solutions:
-
Low Aqueous Solubility: The compound is likely poorly soluble in aqueous buffers.
-
Solvent Concentration: The final concentration of DMSO in the assay medium may be too low to maintain solubility.
Recommended Actions:
-
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific cell line or assay system. Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some can tolerate up to 1%.[2] Prepare a more concentrated stock solution in 100% DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration within the tolerated range.[3]
-
Serial Dilution in DMSO: If preparing a dose-response curve, perform serial dilutions of your compound in 100% DMSO before the final dilution into the aqueous assay medium.[3] This ensures that the compound is fully dissolved at each concentration step prior to encountering the aqueous environment.
-
Use of Co-solvents: If DMSO alone is insufficient, consider the use of other co-solvents. However, it is crucial to assess the cytotoxicity of any new solvent on your experimental system.[4]
-
pH Adjustment: The predicted pKa of a similar compound, 4-Imidazo[1,2-a]pyrimidin-2-yl-benzonitrile, is approximately 4.23, suggesting it is a weak base.[5] Therefore, decreasing the pH of the aqueous buffer may increase its solubility. A pH solubility profile experiment is recommended to determine the optimal pH for solubilization.
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[7]
-
Surfactants: Non-ionic surfactants like Tween 20 or Pluronic F-68 can be used at low, non-toxic concentrations to aid in solubilization. However, their potential effects on the assay should be carefully evaluated.
-
-
Kinetic vs. Thermodynamic Solubility: For initial high-throughput screening, achieving a kinetically soluble state (a supersaturated solution that remains stable for the duration of the assay) is often sufficient.[6][8] This can be achieved by rapid dilution of a concentrated DMSO stock into the aqueous buffer with vigorous mixing. For longer-term experiments, ensuring thermodynamic solubility is more critical to avoid precipitation over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on the chemical structure and the behavior of similar heterocyclic compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a concentrated stock solution.
Q2: My compound precipitates even with 0.5% DMSO in the final assay medium. What should I do next?
A2: If precipitation still occurs at the highest tolerable DMSO concentration, consider the following steps in order:
-
Sonication: Briefly sonicate your final diluted solution to aid in dispersion.
-
pH Modification: Test the solubility in buffers with a slightly acidic pH (e.g., pH 5.0-6.5), as the compound is predicted to be a weak base.
-
Cyclodextrin Complexation: Prepare a stock solution of the compound in a solution of β-cyclodextrin or HP-β-CD in your assay buffer.
Q3: How can I determine the maximum non-toxic concentration of a solvent for my cells?
A3: It is essential to perform a solvent toxicity test. Prepare a dilution series of the solvent in your cell culture medium, without the test compound, and incubate with your cells for the same duration as your planned experiment. Assess cell viability using a standard method like the MTT or CellTiter-Glo assay. The highest concentration that does not significantly reduce cell viability is your maximum tolerable solvent concentration.
Q4: Will the choice of solvent affect my in vitro assay results?
A4: Yes, solvents can have direct effects on cells and assay components.[9][10] For example, DMSO has been shown to induce various cellular effects at concentrations as low as 0.25%.[9] It is crucial to include a vehicle control (assay medium with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects.
Quantitative Data Summary
The following table summarizes common co-solvents used in in vitro assays and their generally accepted starting concentrations. It is imperative to validate the compatibility of these solvents with your specific assay and cell type.
| Co-solvent | Typical Starting Concentration | Maximum Tolerated Concentration (Cell Line Dependent) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% | 0.5% - 1.0% | Widely used, but can have biological effects.[2] |
| Ethanol | 0.1% | ~0.5% | Can be more cytotoxic than DMSO for some cell lines.[11][12] |
| Polyethylene Glycol 400 (PEG 400) | 0.5% | 1.0% - 2.0% | Generally well-tolerated. |
| N,N-Dimethylformamide (DMF) | 0.1% | ~0.5% | Use with caution due to potential toxicity. |
| Tween 20/80 | 0.01% | 0.1% | Non-ionic surfactants that can aid solubility. May interfere with some assays.[11] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound.
-
Calculate the volume of 100% anhydrous DMSO required to achieve the desired high concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to quickly assess the solubility of the compound in your assay buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a clear microcentrifuge tube, add 99 µL of the desired aqueous assay buffer (e.g., PBS, pH 7.4).
-
Add 1 µL of the 10 mM DMSO stock solution to the buffer to achieve a final concentration of 100 µM with 1% DMSO.
-
Immediately vortex the solution for 1 minute.
-
Let the solution stand at room temperature for a predetermined time relevant to your assay duration (e.g., 1-2 hours).
-
Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.
-
For a more quantitative assessment, the solution can be filtered through a 0.22 µm filter, and the concentration of the soluble compound in the filtrate can be determined by HPLC-UV or LC-MS.
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway, a common target of imidazo[1,2-a]pyridine derivatives.[7][9][13]
Experimental Workflow
Caption: A workflow for troubleshooting solubility issues of hydrophobic compounds in vitro.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated … [ouci.dntb.gov.ua]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 104691-51-2 CAS MSDS (4-IMIDAZO[1,2-A]PYRIMIDIN-2-YL-BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
A1: The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, including multicomponent reactions, condensation reactions, oxidative coupling, and tandem reactions.[1] The most traditional and widely used approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[2] Modern methods frequently employ transition-metal catalysis (especially copper), microwave assistance, or photocatalysis to improve yields and reaction conditions.[2][3]
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst depends heavily on the specific reaction. Copper salts (e.g., CuI, CuBr) are highly effective for many syntheses, including the popular A³-coupling reaction and reactions involving nitroolefins.[4][5] In some cases, palladium salts have shown excellent results in dehydrogenative coupling reactions.[6] For certain multicomponent reactions, molecular iodine has proven to be a cost-effective and environmentally friendly catalyst.[7] Metal-free approaches are also available, sometimes requiring only heat or microwave irradiation.[2][8]
Q3: What is the A³-Coupling reaction for imidazo[1,2-a]pyridine synthesis?
A3: The A³-Coupling is a three-component reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a metal salt like copper(I).[5][9] This one-pot procedure is highly atom-economical and allows for the straightforward synthesis of diverse substituted imidazo[1,2-a]pyridines.[9]
Q4: Can imidazo[1,2-a]pyridine synthesis be performed under "green" or environmentally friendly conditions?
A4: Yes, significant progress has been made in developing greener synthetic routes. This includes using water as a solvent, employing catalyst-free conditions under microwave irradiation, using air as a benign oxidant, and utilizing environmentally benign catalysts like molecular iodine.[2][4][10][11] For instance, a Cu(II)-Ascorbate catalyzed A³-coupling has been successfully performed in an aqueous micellar medium.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines.
Caption: A workflow diagram for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
-
Question: My reaction is giving a very low yield, or it isn't working at all. What should I check first?
-
Answer:
-
Reagent Quality: Verify the purity of your starting materials (2-aminopyridine, ketone/aldehyde, etc.) using techniques like NMR or melting point analysis. Impurities or degradation of starting materials is a common cause of reaction failure.
-
Catalyst Activity: If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture, especially if the reaction requires anhydrous conditions. Consider using a fresh batch of catalyst. For some reactions, the choice of the copper salt (e.g., CuBr vs. CuI) can significantly impact yield.[4]
-
Reaction Conditions: Double-check the solvent, temperature, and reaction time against the literature protocol. An initial optimization study showed that for a copper-catalyzed reaction with nitroolefins, DMF was the best solvent and 80°C was the ideal temperature.[4] For microwave-assisted synthesis, a mixture of water and isopropanol (H₂O-IPA) can be highly effective.[2]
-
Atmosphere: Some reactions, particularly those using copper catalysts, may require an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation, while others use air as the oxidant.[4][5] Ensure you are using the correct atmosphere for your specific protocol.
-
Problem 2: Formation of Multiple Side Products and Purification Difficulties
-
Question: My reaction mixture is complex, showing multiple spots on TLC, and I'm struggling to isolate the desired product. What can I do?
-
Answer:
-
Lower the Temperature: Side reactions are often accelerated at higher temperatures. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Check for Side Reactions: A common side reaction is the self-condensation of the carbonyl compound. The formation of α-bromoacetophenones in situ can also be a source of impurities if not controlled.[14]
-
Substrate Reactivity: Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity, slowing down the desired reaction and potentially allowing side reactions to dominate.[14] Conversely, highly electron-rich substrates may be overly reactive.
-
Optimize Purification: Systematically screen different solvent systems for column chromatography. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation of basic compounds like imidazo[1,2-a]pyridines.[5]
-
Data on Reaction Condition Optimization
Quantitative data from literature can guide the optimization process. Below are tables summarizing the effects of different catalysts and solvents on product yield for specific imidazo[1,2-a]pyridine syntheses.
Table 1: Effect of Catalyst and Solvent on a Copper-Catalyzed Synthesis from Aminopyridine and Nitroolefin
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuBr | DMF | 80 | 90 |
| 2 | CuI | DMF | 80 | 85 |
| 3 | CuCl | DMF | 80 | 82 |
| 4 | Cu(OAc)₂ | DMF | 80 | 55 |
| 5 | CuBr | DMSO | 80 | 83 |
| 6 | CuBr | Toluene | 80 | 75 |
| 7 | CuBr | CH₃CN | 80 | 68 |
| 8 | None | DMF | 80 | < 5 |
Data adapted from a study on copper-catalyzed one-pot synthesis. The study found CuBr to be the most effective catalyst and DMF to be the optimal solvent.[4]
Table 2: Optimization of a Catalyst-Free Microwave-Assisted Synthesis
| Entry | Solvent System | Method | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Neat | Heating | 100 | 60 | 30 |
| 2 | CH₃CN | Heating | 80 | 120 | No Product |
| 3 | DMSO | Heating | 100 | 120 | No Product |
| 4 | H₂O-IPA (1:1) | Heating | 100 | 60 | 70 |
| 5 | H₂O-IPA (1:1) | Microwave | 100 | 5 | 92 |
Data adapted from a study on catalyst-free heteroannulation. This demonstrates the significant rate enhancement and yield improvement achieved using microwave irradiation in a green solvent system.[2]
Key Experimental Protocols
Protocol 1: Copper-Catalyzed A³-Coupling
This protocol describes a general procedure for the synthesis of substituted imidazo[1,2-a]pyridines via a heterogeneous copper-catalyzed A³-coupling reaction.[5]
-
Setup: Add 2-aminopyridine (1.1 mmol), the desired aldehyde (1.0 mmol), the heterogeneous Cu/SiO₂ catalyst (10 mol%), and the terminal alkyne (1.5 mmol) to a Schlenk tube under an inert atmosphere.
-
Solvent: Add toluene (0.5 mL) to the mixture.
-
Reaction: Heat the mixture to 120 °C and stir for 48 hours.
-
Workup: After cooling, filter the reaction mixture to remove the heterogeneous catalyst.
-
Purification: Remove the solvent under vacuum. Purify the crude product by column chromatography using a mixture of hexanes, ethyl acetate, and triethylamine (e.g., 84:10:4) as the eluent.
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis
This protocol is an example of a rapid and environmentally friendly synthesis.[2]
-
Setup: In a microwave reaction vial, combine the 2-aminopyridine derivative (1.0 mmol) and the α-bromoketone derivative (1.0 mmol).
-
Solvent: Add a 1:1 mixture of H₂O and isopropanol (IPA) (2 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 5-10 minutes.
-
Workup: After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
Purification: Add water to the reaction mixture. The solid product that precipitates is collected by filtration, washed with water, and dried to afford the pure imidazo[1,2-a]pyridine.
Reaction Mechanism and Workflow Visualization
A³-Coupling Reaction Mechanism
The A³-coupling reaction proceeds through a cascade of steps involving the formation of key intermediates.
Caption: Plausible mechanism for the copper-catalyzed A³-coupling reaction.[9]
General Experimental Workflow
Caption: A standard workflow for chemical synthesis experiments.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: C-H Functionalization of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the C-H functionalization of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common site of C-H functionalization on the imidazo[1,2-a]pyridine core and why?
A1: The most common site for C-H functionalization is the C3 position. This is due to the electron-rich nature of this position, making it more susceptible to electrophilic attack or reaction with radicals.[1] The majority of published methods, including arylations, thiolations, formylations, and carbonylations, target the C3 position.[1][2]
Q2: What are the main challenges associated with the C-H functionalization of imidazo[1,2-a]pyridines?
A2: Researchers often face several challenges, including:
-
Regioselectivity: Directing the functionalization to positions other than the inherently reactive C3 can be difficult.[2][3]
-
Harsh Reaction Conditions: Many protocols require high temperatures, strong oxidants, or expensive and potentially toxic heavy metal catalysts.[2][4]
-
Limited Substrate Scope: The efficiency of the reaction can be highly dependent on the substituents present on the imidazo[1,2-a]pyridine core and the coupling partner.
-
Low Yields: Achieving high yields can be problematic, especially with electronically demanding substrates.
-
Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can sometimes be deactivated by the nitrogen atoms in the heterocyclic core.
Q3: Are there metal-free alternatives for the C-H functionalization of imidazo[1,2-a]pyridines?
A3: Yes, significant progress has been made in developing metal-free C-H functionalization methods.[1] These often involve the use of visible light and photoredox catalysts, such as eosin Y or chlorophyll, to promote reactions under milder conditions.[2][5][6][7] Metal-free approaches offer a greener and more cost-effective alternative to traditional transition-metal-catalyzed reactions.[1]
Troubleshooting Guides
Problem 1: Poor or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere). - For palladium-catalyzed reactions, consider a brief pre-activation step. - In photocatalytic reactions, verify the light source is emitting at the correct wavelength and intensity. |
| Incorrect Reaction Conditions | - Re-verify the optimal temperature, pressure, and reaction time from the literature protocol. - Ensure all reagents and solvents are anhydrous and of the appropriate grade, as moisture and impurities can quench the reaction. |
| Poor Substrate Reactivity | - Substrates with strong electron-withdrawing groups can be less reactive. Consider using a more active catalyst, a higher catalyst loading, or more forcing reaction conditions (higher temperature, longer reaction time). |
| Incompatible Functional Groups | - Certain functional groups on the substrate may interfere with the catalyst or reagents. It may be necessary to use a protecting group strategy for sensitive functionalities. |
Problem 2: Low Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Step |
| Inherent Reactivity | - The electronic and steric properties of the substrate heavily influence regioselectivity. Functionalization at C3 is generally favored.[2] |
| Steric Hindrance | - To favor functionalization at less sterically hindered positions, consider using a bulkier directing group or catalyst. |
| Reaction Mechanism | - The choice of catalyst and reaction conditions can influence the reaction pathway and, consequently, the regioselectivity. For instance, some palladium-catalyzed reactions can be directed to the C2 position.[8] |
| Directing Groups | - The introduction of a directing group on the imidazo[1,2-a]pyridine core can effectively control the position of functionalization. The N-1 atom in 2-arylImidazo[1,2-a]pyridine can facilitate coordination with metal catalysts, leading to ortho-substituted products on the 2-aryl ring.[9] |
Problem 3: Low Product Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Reagent Stoichiometry | - Optimize the ratio of the imidazo[1,2-a]pyridine substrate, coupling partner, catalyst, and any additives (base, oxidant). |
| Catalyst Loading | - While a higher catalyst loading may increase the reaction rate, it can also lead to side reactions. Perform a screen of different catalyst loadings to find the optimal concentration. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. Screen a variety of solvents to identify the most suitable one for your specific transformation. |
| Product Degradation | - The desired product may be unstable under the reaction conditions. Consider reducing the reaction time or temperature. |
Experimental Protocols and Data
Table 1: Representative Conditions for C3-Arylation of Imidazo[1,2-a]pyridines
| Catalyst/Method | Coupling Partner | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / CuI | 4-Iodoanisole | Toluene | Microwave | Good | [8] |
| Chlorophyll (photocatalyst) | Diazonium salts | Not specified | Ambient | Good to Excellent | [5][6] |
| Metal-free | Arylhydrazines | Not specified | Room Temp | Moderate to Good | [5] |
Note: "Good" and "Excellent" yields are qualitative descriptions from the source material and can vary depending on the specific substrates used.
Detailed Protocol: Visible-Light-Mediated C3-Arylation using Chlorophyll
This protocol is adapted from Mahdavi's group work on the arylation of imidazo[1,2-a]pyridines using diazonium salts with chlorophyll as a photocatalyst.[2][5]
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Aryl diazonium salt
-
Chlorophyll (as photocatalyst)
-
Appropriate solvent (e.g., DMF or DMSO)
-
Visible light source (e.g., household CFL bulb or LED lamp)
Procedure:
-
In a reaction vessel, dissolve the imidazo[1,2-a]pyridine derivative and the aryl diazonium salt in the chosen solvent.
-
Add a catalytic amount of chlorophyll.
-
Seal the vessel and stir the reaction mixture at ambient temperature.
-
Irradiate the mixture with a visible light source.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired 2,3-diarylimidazo[1,2-a]pyridine.
Visualizing Workflows and Challenges
Diagram 1: General Workflow for C-H Functionalization
Caption: A generalized experimental workflow for the C-H functionalization of imidazo[1,2-a]pyridines.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yields in C-H functionalization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 9. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of imidazo[1,2-a]pyridine compounds in vivo
This technical support center provides troubleshooting guidance for researchers encountering low in vivo efficacy with imidazo[1,2-a]pyridine compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My imidazo[1,2-a]pyridine compound shows high potency in vitro, but poor or no efficacy in vivo. What are the potential causes?
Several factors can contribute to this discrepancy. A systematic approach to troubleshooting is recommended, starting with an evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Troubleshooting Workflow:
Here is a general workflow to diagnose the root cause of poor in vivo efficacy.
Caption: Troubleshooting workflow for low in vivo efficacy.
Possible Causes and Solutions:
-
Poor Pharmacokinetics (PK): The compound may not be reaching or staying at the site of action at a high enough concentration for a sufficient duration.
-
Low Oral Bioavailability: This can be due to poor absorption or significant first-pass metabolism. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass the gastrointestinal tract and liver initially.[1][2]
-
Rapid Clearance: The compound may be quickly metabolized and eliminated from the body. Structure-activity relationship (SAR) studies can help identify metabolic liabilities on the imidazo[1,2-a]pyridine scaffold that can be modified to improve stability.[3]
-
-
Metabolic Instability: The compound may be rapidly broken down by metabolic enzymes, primarily in the liver.
-
In Vitro Metabolism Assays: Conduct experiments using liver microsomes (mouse, rat, human) to determine the metabolic half-life.[1][4] If the half-life is very short, this is a likely cause of poor in vivo performance.
-
Metabolite Identification: Identifying the major metabolites can inform chemical modifications to block metabolic "hotspots."
-
-
Poor Solubility: Low aqueous solubility can limit absorption from the dosing site.
-
Solubility Assessment: Determine the compound's solubility in relevant buffers (e.g., PBS, simulated gastric fluid).
-
Formulation Optimization: If solubility is low, different formulation strategies can be employed, such as using co-solvents (e.g., DMSO, PEG), cyclodextrins, or creating salt forms.
-
-
Off-Target Effects: The compound might be causing toxicity at doses required for efficacy, which can mask the therapeutic effect.
-
Toxicity Assessment: Monitor animals for signs of toxicity (e.g., weight loss, behavioral changes). Basic toxicology studies can help identify potential issues.
-
Q2: How can I improve the pharmacokinetic profile of my imidazo[1,2-a]pyridine compound?
Improving the PK profile often involves a combination of medicinal chemistry and formulation strategies.
Strategies for PK Optimization:
-
Structural Modification (SAR):
-
Blocking Metabolic Sites: Introduce chemical groups (e.g., fluorine) at positions susceptible to metabolism.
-
Modulating Lipophilicity: Adjusting the lipophilicity (logP) of the molecule can influence its absorption, distribution, and clearance. Both highly lipophilic and highly polar compounds can have poor PK properties.[3]
-
Improving Solubility: Incorporate polar functional groups or create more soluble salt forms.
-
-
Formulation Development:
-
Vehicle Selection: Use appropriate vehicles for administration. For preclinical studies, common vehicles include saline, PBS, and solutions containing co-solvents like PEG, DMSO, or Tween 80.
-
Advanced Formulations: For compounds with significant solubility challenges, consider more advanced formulations like lipid-based systems or nanoparticles.
-
Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridines:
| Compound | Dose & Route | T1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Compound 4 | 3 mg/kg PO | 13.2 | 3850 | 31.1 | [1] |
| Compound 13 | 3 mg/kg PO | >12 | - | - | [2] |
| Compound 18 | 3 mg/kg PO | - | - | - | [2] |
| IPA 49 | 10 mg/kg | - | - | 80.2 | [3] |
| IPA 50 (Q203) | 10 mg/kg | - | - | 90.7 | [3] |
Q3: What are some key in vitro assays to perform before starting in vivo studies?
A well-designed panel of in vitro assays can help predict and troubleshoot in vivo outcomes.
Recommended In Vitro Assays:
-
Potency Assays: Determine the concentration at which the compound elicits its desired biological effect (e.g., IC50, MIC).[2][5]
-
Solubility Assays: Assess solubility in physiological buffers.
-
Metabolic Stability Assays: Use liver microsomes to estimate the rate of metabolism.
-
Plasma Protein Binding: Highly protein-bound compounds have less free drug available to act on the target.
-
Cytotoxicity Assays: Evaluate the compound's toxicity against relevant cell lines to determine its therapeutic index.[1][6]
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of an imidazo[1,2-a]pyridine compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (from the species to be used in vivo, e.g., mouse, rat)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound (with known metabolic profile)
-
Acetonitrile with an internal standard for quenching and analysis
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes. Pre-warm at 37°C.
-
Add the test compound to the reaction mixture to a final concentration of (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) from the disappearance rate of the compound.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well plates
-
Plate reader
Procedure:
-
Add DMSO stock solution of the test compound to PBS in a 96-well plate to create a range of concentrations.
-
Shake the plate for a specified period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of the solutions using a plate reader at a specific wavelength (e.g., 620 nm).
-
The concentration at which precipitation is first observed is considered the kinetic solubility.
Signaling Pathways and Logical Relationships
ADME Process for an Orally Administered Imidazo[1,2-a]pyridine:
Caption: Overview of the ADME process for oral drugs.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My imidazo[1,2-a]pyridine derivative shows poor aqueous solubility. What strategies can I employ to improve it?
Poor aqueous solubility is a common challenge that can significantly hinder oral bioavailability. Consider the following strategies:
-
Structural Modification: Structure-activity relationship (SAR) studies have shown that introducing polar groups or specific substituents can enhance solubility. For instance, in a series of 3-nitroimidazo[1,2-a]pyridines, the introduction of a pyridin-4-yl group at position 8 greatly improved aqueous solubility compared to previous derivatives.[1]
-
Salt Formation: If your compound has ionizable groups, forming a salt can be a straightforward and effective method to increase solubility.
-
Formulation Approaches:
-
Co-solvents and Surfactants: Employing pharmaceutical-grade co-solvents and surfactants in your formulation can improve the dissolution of lipophilic compounds.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and enhance the dissolution rate and solubility.
-
Nanoformulations: Advanced delivery systems like nanoformulations and lipid-based carriers can improve the solubility and systemic absorption of poorly soluble compounds.[2]
-
2. I am observing rapid in vitro metabolism of my compound in liver microsomes. How can I improve its metabolic stability?
High first-pass metabolism is a major barrier to achieving adequate oral bioavailability. Here are some approaches to address this issue:
-
Blocking Metabolic Sites:
-
Fluorine Substitution: Introducing fluorine atoms at or near potential metabolic sites can block cytochrome P450 (CYP) mediated oxidation. For example, the integration of a fluorine-substituted piperidine significantly reduced metabolic clearance in a series of imidazo[1,2-a]pyridine derivatives.[3] This strategy can also reduce the basicity of proximal amines, which may further enhance metabolic stability.[3]
-
Deuterium Substitution: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect.
-
-
Structural Modifications: SAR studies can help identify metabolically labile parts of the molecule. Modifying these positions can lead to more stable compounds. For instance, in a series of anti-tuberculosis agents, the introduction of a pyridine substituent led to a compound that was less susceptible to in vitro metabolism compared to its predecessor.[4]
-
Prodrugs: Designing a prodrug that masks the metabolically susceptible moiety can protect the parent drug from premature metabolism. The prodrug is then converted to the active compound in vivo.
3. My compound has good solubility and metabolic stability, but still exhibits low oral bioavailability. What could be the issue?
Low permeability across the intestinal epithelium or active efflux back into the gut lumen can limit oral absorption, even for soluble and stable compounds.
-
P-glycoprotein (Pgp) Efflux: Imidazo[1,2-a]pyridine derivatives can be substrates for efflux transporters like P-glycoprotein (Pgp).[3]
-
Troubleshooting: To determine if your compound is a Pgp substrate, you can perform in vitro Caco-2 permeability assays with and without a known Pgp inhibitor (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests Pgp-mediated efflux.
-
Mitigation Strategies:
-
Reduce Basicity: Attenuating the pKa of basic amine groups can reduce Pgp efflux.[3] The introduction of a fluorine atom on a piperidine ring was shown to lower the pKa and improve bioavailability.[3]
-
Structural Modification: SAR exploration can lead to analogs that are not recognized by Pgp. The incorporation of a constrained secondary amine has been shown to enhance selectivity and bioavailability.[3]
-
-
-
Poor Membrane Permeability:
-
Lipophilicity: The balance between lipophilicity (logP) and hydrophilicity is crucial for passive diffusion across the gut wall. Compounds that are too polar or too lipophilic may have poor permeability. The topological polar surface area (TPSA) is also a useful predictor, with values below 140 Ų generally associated with good oral permeability.[5]
-
Formulation Strategies: Permeation enhancers can be included in the formulation to transiently increase the permeability of the intestinal epithelium.
-
4. How do I choose the right animal model for in vivo pharmacokinetic studies?
The choice of animal model depends on the specific research question and the metabolic profile of your compound.
-
Species Differences in Metabolism: It is crucial to assess the in vitro metabolic stability of your compound in liver microsomes from different species (e.g., mouse, rat, dog, human) to select a model that is most representative of human metabolism.[6] For example, one study found that an imidazo[1,2-a]pyridine derivative showed no metabolism in human liver microsomes but was metabolized to varying degrees in mouse, rat, and dog microsomes.[6]
-
Commonly Used Models:
-
Mice and Rats: These are the most common models for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.
-
Dogs and Monkeys: These larger animal models are often used in later stages of preclinical development as their gastrointestinal physiology and metabolic enzyme profiles can be more similar to humans. However, some compounds may exhibit high clearance in monkeys, which was predicted by in vitro microsomal stability assays in one study.[3]
-
Quantitative Data Summary
Table 1: In Vitro Pharmacokinetic Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Target/Activity | Aqueous Solubility (µM) | Mouse Liver Microsomal Stability (T1/2, min) | PAMPA Permeability | Reference |
| Hit B | Antileishmanial | 1.4 | 3 | - | [1] |
| New Hit | Antileishmanial | Greatly improved | > 40 | High | [1] |
| 11 | PDGFR Inhibitor | - | - | High passive permeability, Pgp efflux (Pe ratio = 5.7) | [3] |
| trans-27 | PDGFR Inhibitor | - | - | - | [3] |
| 13 | Anti-tuberculosis | - | 19.3% metabolized (rat) | - | [4][6] |
| 5 | Anti-tuberculosis | - | 71% metabolized (rat) | - | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Derivatives in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| trans-27 | - | - | 2-3x improved vs. 11 | 2-3x improved vs. 11 | - | Significantly improved vs. 11 | [3] |
| 22e | - | Oral | - | - | - | 29 | [7] |
| 18 | 10 | PO | - | 11,000 | 13.2 | - | [6] |
| 49 | 10 | Oral | - | High exposure | - | 80.2 | [8] |
| 50 (Q203) | 10 | Oral | - | High exposure | - | 90.7 | [8] |
Experimental Protocols
1. General Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common and straightforward method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[5]
-
Materials: 2-aminopyridine derivatives, phenacyl bromide derivatives.
-
Procedure:
-
Mix the 2-aminopyridine and phenacyl bromide derivatives.
-
The reaction can often be carried out under solvent-free conditions.
-
Heat the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by recrystallization or column chromatography.
-
2. In Vitro Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes.
-
Materials: Test compound, liver microsomes (from desired species), NADPH regenerating system, phosphate buffer.
-
Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining amount of the parent compound using LC-MS/MS.
-
Calculate the half-life (T1/2) and intrinsic clearance.
-
3. Caco-2 Permeability Assay
This assay is used to evaluate the intestinal permeability and potential for active transport of a compound.
-
Materials: Caco-2 cells, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), test compound, Lucifer yellow (as a marker for monolayer integrity).
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Wash the cell monolayer with HBSS.
-
Add the test compound to the apical (A) side of the monolayer.
-
At specified time intervals, take samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and sample from the apical side.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests active efflux.
-
Visualizations
Caption: A typical experimental workflow for the development of imidazo[1,2-a]pyridine derivatives.
Caption: A decision tree for troubleshooting low oral bioavailability of imidazo[1,2-a]pyridine derivatives.
Caption: The inhibitory effect of an imidazo[1,2-a]pyridine derivative and curcumin on the STAT3/NF-κB signaling pathway.[2]
References
- 1. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: P-glycoprotein (P-gp) Efflux in Imidazo[1,2-a]pyridine Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to P-glycoprotein (P-gp) mediated efflux of imidazo[1,2-a]pyridine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it a concern for imidazo[1,2-a]pyridine inhibitors?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of substances out of cells.[1] This process is a protective mechanism for the body, preventing the accumulation of toxins.[1] However, for drug development, P-gp poses a significant challenge. If an imidazo[1,2-a]pyridine inhibitor is a substrate for P-gp, the pump will expel it from target cells, reducing its intracellular concentration and thereby diminishing its therapeutic efficacy.[1][2] This can lead to poor oral bioavailability, reduced brain penetration, and the development of multidrug resistance (MDR) in cancer therapy.[3][4]
Q2: What are the primary strategies to reduce or evade P-gp efflux?
A2: There are two main approaches to overcome P-gp mediated efflux:
-
Inhibition of P-gp: Co-administering the therapeutic drug with a P-gp inhibitor. These inhibitors can block the pump's activity competitively, non-competitively, or allosterically, allowing the primary drug to accumulate inside the cell.[5][6]
-
Structural Modification: Chemically modifying the drug candidate (e.g., an imidazo[1,2-a]pyridine) to make it a poor substrate for P-gp.[2] This is often a more desirable long-term strategy as it avoids the complexities of drug-drug interactions. A notable success in this area involved the integration of a fluorine-substituted piperidine into an imidazo[1,2-a]pyridine scaffold, which significantly reduced P-gp efflux and improved oral bioavailability.[7]
Q3: How can I determine if my imidazo[1,2-a]pyridine compound is a P-gp substrate or inhibitor?
A3: Several in vitro assays can be used:
-
Bidirectional Transport Assay: This is the gold standard method, typically using Caco-2 or MDCK cell lines grown in a Transwell® system.[8] You measure the transport of your compound from the apical (A) to basolateral (B) side and vice versa. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[9]
-
ATPase Activity Assay: This assay measures the ATP hydrolysis that fuels the P-gp pump. Substrates and inhibitors of P-gp modulate its ATPase activity. This method uses membrane vesicles rich in P-gp.[9][10]
-
Calcein-AM Efflux Assay: This is a fluorescence-based assay. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent (calcein) inside the cell. If your compound inhibits P-gp, it will block the efflux of calcein, leading to an increase in intracellular fluorescence.[9]
P-gp Efflux and Inhibition Pathway
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Strategies to overcome simultaneous P-glycoprotein mediated efflux and CYP3A4 mediated metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Spectroscopic Signature of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile: A Comparative NMR Analysis
A detailed spectroscopic comparison of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile with related imidazo[1,2-a]pyridine derivatives, providing researchers in drug discovery and medicinal chemistry with essential data for structural characterization and analogue development. This guide includes a comprehensive analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) data, standardized experimental protocols, and a visual representation of the analytical workflow.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The precise characterization of novel derivatives is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of these molecules.
This guide focuses on the NMR characterization of this compound and provides a comparative analysis with structurally related analogues. While specific experimental data for this compound is not publicly available in the searched literature, this guide presents the spectral data for closely related and representative compounds from the imidazo[1,2-a]pyridine family to serve as a valuable reference for researchers. The presented data for 2-phenylimidazo[1,2-a]pyridine and 2-(4-chlorophenyl)imidazo[1,2-a]pyridine offer insights into the expected spectral features of the target compound.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for selected imidazo[1,2-a]pyridine derivatives. These compounds serve as valuable benchmarks for researchers working on the synthesis and characterization of new analogues.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Position | 2-Phenylimidazo[1,2-a]pyridine[1] | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine[1] |
| H-3 | 7.86 (s) | 7.84 (s) |
| H-5 | 8.12 (d, J=6.8 Hz) | 8.12 (d, J=6.8 Hz) |
| H-6 | 6.77-6.79 (t, J=6.7 Hz) | 6.78-6.81 (t, J=6.7 Hz) |
| H-7 | 7.16-7.19 (m) | 7.18-7.21 (m) |
| H-8 | 7.63-7.65 (d, J=9.1 Hz) | 7.61-7.64 (d, J=9.1 Hz) |
| Phenyl H | 7.32-7.35 (t), 7.43-7.46 (m), 7.95-7.97 (t) | 7.39-7.42 (m), 7.88-7.90 (m) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Position | 2,5-Dimethylimidazo[1,2-a]pyridine[2] | 2,6-Dimethylimidazo[1,2-a]pyridine[2] |
| C-2 | 145.5 | 144.2 |
| C-3 | 106.6 | 109.3 |
| C-5 | 133.9 | 123.1 |
| C-6 | 114.1 | 127.2 |
| C-7 | 110.9 | 116.2 |
| C-8 | 124.2 | 121.4 |
| C-8a | 143.3 | 143.0 |
| CH₃ (at C-2) | 14.5 | 14.4 |
| CH₃ (at C-5/C-6) | 18.7 | 18.1 |
Note: Comprehensive ¹³C NMR data for 2-phenylimidazo[1,2-a]pyridine and 2-(4-chlorophenyl)imidazo[1,2-a]pyridine were not available in the provided search results.
Experimental Protocols
The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of imidazo[1,2-a]pyridine derivatives, based on methodologies reported in the literature.[2][3][4]
Instrumentation: NMR spectra are typically recorded on a 300 MHz, 400 MHz, or 500 MHz spectrometer (e.g., Bruker DPX300, Bruker AV3-400).[2]
Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. Commonly used solvents for imidazo[1,2-a]pyridines include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing (0.00 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
Data Analysis Workflow
The process of characterizing a novel compound like this compound using NMR spectroscopy involves a systematic workflow from sample preparation to final structure elucidation.
This guide provides a foundational framework for the NMR-based characterization of this compound and its analogues. The comparative data and standardized protocols herein are intended to facilitate the efficient and accurate structural determination of novel compounds within this important class of heterocyclic molecules.
References
Comparative Analysis of Analytical Techniques for 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structural Elucidation of a Key Heterocyclic Compound.
This guide provides a comparative overview of analytical techniques for the characterization of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile, a heterocyclic compound of interest in medicinal chemistry. We will delve into the application of mass spectrometry for determining its molecular weight and fragmentation patterns, and compare its utility with other key spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (molecular formula C₁₄H₉N₃), mass spectrometry can confirm the molecular weight and provide structural information through fragmentation analysis.
While specific experimental mass spectral data for this compound is not widely published, a detailed analysis can be proposed based on the known fragmentation patterns of the imidazo[1,2-a]pyridine core and benzonitrile moieties.
Table 1: Proposed Electrospray Ionization Mass Spectrometry (ESI-MS) Data for this compound.
| Parameter | Expected Value | Interpretation |
| Ionization Mode | Positive | Protonation is likely on one of the nitrogen atoms. |
| [M+H]⁺ (m/z) | 220.0866 | Confirms the molecular weight of the compound (219.24 g/mol ). |
| Key Fragment Ions (m/z) | 193, 116, 102 | Provides structural information through characteristic losses. |
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule ([M+H]⁺) is anticipated to proceed through several key pathways, primarily involving the cleavage of the bond between the imidazopyridine and benzonitrile rings, as well as fragmentation within the imidazopyridine core itself. A significant fragmentation event would be the loss of a hydrogen cyanide (HCN) molecule from the benzonitrile group.
Caption: Proposed ESI-MS fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is crucial for determining molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns. | High sensitivity, small sample requirement. | Isomers can be difficult to distinguish without tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of individual atoms (¹H, ¹³C), connectivity, and stereochemistry. | Provides unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, non-destructive, and relatively inexpensive. | Provides limited information on the overall molecular structure. |
Analytical Workflow
A typical workflow for the comprehensive analysis of a novel compound like this compound would involve a multi-step approach, utilizing the strengths of each technique.
Caption: Integrated workflow for the structural analysis of organic compounds.
Experimental Protocols
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrument Setup:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.
-
Drying Gas (N₂): Set to a temperature of 250-350 °C and a flow rate to ensure efficient desolvation.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire full scan mass spectra. For fragmentation analysis (MS/MS), select the [M+H]⁺ ion (m/z 220.1) as the precursor ion and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
NMR Spectroscopy
Objective: To obtain detailed structural information.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Procedure:
-
¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Acquire the spectrum.
-
¹³C NMR: Use the same sample to acquire a proton-decoupled ¹³C NMR spectrum.
FTIR Spectroscopy
Objective: To identify the functional groups.
Instrumentation: An FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. Key expected peaks include C≡N stretching (around 2220-2260 cm⁻¹) and C=N/C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹).
Conclusion
The structural elucidation of this compound is most effectively achieved through a combination of mass spectrometry, NMR, and FTIR spectroscopy. While mass spectrometry provides essential molecular weight and fragmentation data, NMR is indispensable for a definitive structural assignment. FTIR serves as a rapid method to confirm the presence of key functional groups. This integrated approach ensures a comprehensive and accurate characterization of the molecule, which is critical for its further development in research and pharmaceutical applications.
A Comparative Analysis of the Anticancer Efficacy of a Novel Imidazo[1,2-a]pyridine Derivative and Alpelisib
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway has emerged as a critical signaling nexus for cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for drug development. This guide provides a comparative overview of the anticancer activity of a promising new 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, compound 13k, and the FDA-approved PI3Kα inhibitor, Alpelisib (Piqray).
This analysis is intended for researchers, scientists, and drug development professionals, offering a succinct yet comprehensive comparison based on available preclinical data. The objective is to highlight the therapeutic potential of this novel imidazo[1,2-a]pyridine derivative in relation to an established clinical agent.
In Vitro Anticancer Activity: A Head-to-Head Comparison
The antiproliferative activity of compound 13k and Alpelisib was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | Compound 13k IC50 (µM) | Alpelisib IC50 (µM) |
| HCC827 | Non-Small Cell Lung Cancer | 0.09 | Not Reported |
| A549 | Non-Small Cell Lung Cancer | 0.36 | Not Reported |
| SH-SY5Y | Neuroblastoma | 0.21 | < 5 |
| HEL | Erythroid and Leukocyte Leukemia | 0.43 | Not Reported |
| MCF-7 | Breast Cancer | 0.15 | ~0.225 - 0.53 |
Data Interpretation: Compound 13k demonstrates potent submicromolar inhibitory activity against all tested cancer cell lines. Notably, it exhibits high potency against the HCC827 non-small cell lung cancer cell line with an IC50 value of 0.09 µM.
For Alpelisib, the most consistent data is available for the MCF-7 breast cancer cell line, with reported IC50 values in the range of 0.225 to 0.53 µM. Data from one study indicates that Alpelisib reduces the viability of SH-SY5Y neuroblastoma cells at concentrations less than 5 µM. Specific IC50 values for Alpelisib against HCC827, A549, and HEL cell lines were not available in the reviewed literature, precluding a direct comparison for these lines.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Both compound 13k and Alpelisib exert their anticancer effects by targeting the PI3K signaling pathway, a critical regulator of cellular processes.
Compound 13k is a potent inhibitor of PI3Kα with an IC50 value of 1.94 nM. By inhibiting PI3Kα, it effectively blocks the downstream signaling cascade, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells.
Alpelisib is a selective inhibitor of the p110α isoform of PI3K. This targeted inhibition disrupts the aberrant signaling caused by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit. The downstream effects include reduced cell proliferation and increased programmed cell death (apoptosis) in cancer cells harboring these mutations.
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", style=filled]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", style=filled]; PI3K [label="PI3K", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", style=filled]; PIP3 [label="PIP3", fillcolor="#F1F3F4", style=filled]; Akt [label="Akt", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nGrowth, Survival", shape=ellipse, fillcolor="#F1F3F4", style=filled]; Compound13k [label="Compound 13k", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpelisib [label="Alpelisib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates "]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label=" activates "]; Akt -> mTOR [label=" activates "]; mTOR -> Proliferation; Compound13k -> PI3K [label=" inhibits ", color="#EA4335", style=dashed, arrowhead=tee]; Alpelisib -> PI3K [label=" inhibits ", color="#EA4335", style=dashed, arrowhead=tee]; } .dot PI3K/Akt/mTOR Signaling Pathway
Experimental Protocols
The determination of the in vitro anticancer activity of both compounds relies on standardized cell-based assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound 13k or Alpelisib) or a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (such as DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Seed cancer cells\nin 96-well plates", fillcolor="#F1F3F4", style=filled]; treat [label="Treat with Compound 13k\nor Alpelisib", fillcolor="#F1F3F4", style=filled]; incubate1 [label="Incubate for 72h", fillcolor="#F1F3F4", style=filled]; add_mtt [label="Add MTT solution", fillcolor="#F1F3F4", style=filled]; incubate2 [label="Incubate for 2-4h", fillcolor="#F1F3F4", style=filled]; solubilize [label="Add solubilization\nsolution (e.g., DMSO)", fillcolor="#F1F3F4", style=filled]; read [label="Measure absorbance", fillcolor="#F1F3F4", style=filled]; analyze [label="Calculate IC50 values", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> seed; seed -> treat; treat -> incubate1; incubate1 -> add_mtt; add_mtt -> incubate2; incubate2 -> solubilize; solubilize -> read; read -> analyze; analyze -> end; } .dot Experimental Workflow for MTT Assay
Conclusion
The 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, compound 13k, demonstrates potent in vitro anticancer activity across a range of cancer cell lines, with particularly high efficacy against non-small cell lung cancer cells. Its mechanism of action through PI3Kα inhibition aligns it with targeted therapies like Alpelisib. While a direct comparison is limited by the lack of publicly available IC50 data for Alpelisib against several of the tested cell lines, the existing data for MCF-7 cells suggests that compound 13k has comparable, if not slightly more potent, activity.
These findings underscore the potential of this novel imidazo[1,2-a]pyridine derivative as a lead compound for the development of new anticancer agents. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential and to establish a more comprehensive comparative profile against established drugs like Alpelisib.
In Vitro Validation of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile as a PI3K/mTOR Inhibitor: A Comparative Guide
This guide provides an objective comparison of the in vitro performance of a representative Imidazo[1,2-a]pyridine-based compound, 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (referred to herein as Compound I), with other established dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and signal transduction.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms associated with single-target agents.[1]
Comparative Analysis of In Vitro Inhibitory Activity
The inhibitory potency of Compound I against key isoforms of PI3K and mTOR is presented below in comparison to well-characterized dual PI3K/mTOR inhibitors: Gedatolisib (PF-05212384), Omipalisib (GSK2126458), and BEZ235 (Dactolisib). The data, summarized in Table 1, is derived from various in vitro kinase assays.
| Compound | PI3Kα (IC50/Ki, nM) | PI3Kβ (IC50/Ki, nM) | PI3Kδ (IC50/Ki, nM) | PI3Kγ (IC50/Ki, nM) | mTOR (IC50/Ki, nM) |
| Compound I (Representative) | <100 | Not Available | Not Available | Not Available | <100 |
| Gedatolisib (PF-05212384) | 0.4[2] | 6[2] | 8[2] | 6[2] | 1.6 |
| Omipalisib (GSK2126458) | 0.019 (Ki)[3] | 0.13 (Ki)[3] | 0.024 (Ki)[3] | 0.06 (Ki)[3] | 0.18 (mTORC1 Ki)[3] / 0.3 (mTORC2 Ki)[3] |
| BEZ235 (Dactolisib) | 4 | 75 | 7 | 5 | 6 |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki represents the inhibition constant. Data for Compound I is based on representative compounds from the imidazo[1,2-a]pyridine scaffold.[4]
Signaling Pathway and Experimental Workflow
To provide a clear visual context, the PI3K/mTOR signaling pathway and a standard in vitro validation workflow are illustrated below.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Caption: In Vitro Validation Workflow.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to validate PI3K/mTOR inhibitors.
1. PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This assay quantifies the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), the product of PI3K activity on its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).[5][6]
-
Reagent Preparation :
-
1x Reaction Buffer : Prepare a solution containing 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, and 10 mM MgCl₂.[7]
-
ATP Solution : Prepare a stock solution of 10 mM ATP in water. The final assay concentration is typically between 100-200 µM.[8]
-
PIP2 Substrate : Dilute a 1 mM PIP2 stock in 1x Reaction Buffer to the desired final concentration (e.g., 10 µM).[5]
-
PI3Kα Enzyme : Dilute recombinant PI3Kα to the required concentration in the PIP2-containing reaction buffer.
-
Inhibitor Dilutions : Perform serial dilutions of the test compound (e.g., Compound I) in 100% DMSO.
-
-
Assay Procedure :
-
Add 0.5 µL of the inhibitor dilutions or DMSO (for controls) to the wells of a 384-well plate.[5]
-
Add 14.5 µL of the PI3Kα enzyme/PIP2 substrate solution to the wells. For "minus enzyme" controls, add the PIP2 substrate solution without the enzyme.[5]
-
Initiate the kinase reaction by adding 5 µL of the ATP working solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes.[5][7]
-
Stop the reaction by adding 5 µL of a stop solution (e.g., EDTA-containing buffer).[5]
-
Add 5 µL of the detection mix, which includes a Europium-labeled anti-GST antibody, a GST-tagged PH domain, and Streptavidin-Allophycocyanin (APC).[9]
-
Incubate for at least 2 hours at room temperature, protected from light.[5]
-
Read the HTRF ratio on a compatible plate reader. A decrease in signal indicates the production of PIP3 and, therefore, PI3Kα activity.
-
2. mTOR Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a known mTOR substrate, such as 4E-BP1 or p70S6K.[10][11]
-
Reagent Preparation :
-
1x Kinase Buffer : Prepare a solution containing 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, and 10 mM MgCl₂.[7]
-
ATP Solution : Prepare a 10 mM stock solution in water. The final concentration in the assay is typically 100-500 µM.[7]
-
mTOR Enzyme : Use active, recombinant mTOR. Dilute in kinase buffer to the desired concentration.
-
mTOR Substrate : Use an inactive substrate such as GST-4E-BP1 or inactive p70S6K (e.g., 1 µg per reaction).[7]
-
Inhibitor Dilutions : Prepare a serial dilution of the test compound in DMSO.
-
-
Assay Procedure :
-
Set up the kinase reaction by combining the mTOR enzyme, substrate, and inhibitor dilutions in the kinase buffer.
-
Initiate the reaction by adding the ATP/MgCl₂ solution.
-
Stop the reaction by adding 4x SDS-PAGE sample buffer.[10]
-
Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K Thr389 or anti-phospho-4E-BP1 Thr37/46).[7]
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL reagent.
-
Quantify the band intensity to determine the percentage of inhibition at different inhibitor concentrations and calculate the IC50 value.
-
3. Cellular Western Blot Analysis
This assay assesses the inhibition of the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation status of downstream targets.[12][13]
-
Cell Culture and Treatment :
-
Plate cancer cell lines with a known active PI3K/mTOR pathway (e.g., BT474, T47D) and grow to 70-80% confluency.[7]
-
Optionally, serum-starve the cells for 4-16 hours to reduce basal pathway activity.[7]
-
Treat the cells with a dose range of the inhibitor or vehicle (DMSO) for a specified time (e.g., 2-24 hours).[7]
-
-
Lysate Preparation :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[7]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize the protein amounts for all samples, add SDS-PAGE sample buffer, and denature by boiling.
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[7]
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C.[7] Key antibodies include those against p-AKT (Ser473), p-p70S6K (Thr389), p-S6 (Ser235/236), and p-4E-BP1 (Thr37/46). Also probe for total protein levels and a loading control (e.g., β-Actin).[7]
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.
-
Analyze the changes in the phosphorylation of downstream effectors to confirm pathway inhibition.
-
References
- 1. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 2. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes for imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The development of efficient and versatile synthetic methods to access this scaffold is crucial for advancing drug discovery and materials innovation. This guide provides a comparative overview of several key synthetic routes for the preparation of imidazo[1,2-a]pyridines, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction workflows.
Comparative Analysis of Synthetic Routes
The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, each with its own set of advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, substrate availability, and reaction conditions. This section summarizes and compares four prominent methods: the Tschitschibabin Reaction, the Groebke-Blackburn-Bienaymé (GBB) Reaction, the Ortoleva-King Reaction, and a Copper-Catalyzed Three-Component Reaction.
| Synthetic Route | Reactants | Catalyst/Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | None | 60 °C, solvent-free, 20 min | 83-91%[1][2] | High yields, short reaction times, catalyst- and solvent-free, simple workup.[1][2][3] | Limited availability of diverse α-haloketones. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | p-Toluenesulfonic acid (TsOH) | Ethanol, Room Temperature, Sonication, 3 h | 77-91%[4] | One-pot, high atom economy, access to diverse 3-aminoimidazo[1,2-a]pyridines.[5] | Requires handling of isocyanides, which can be toxic. |
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone | Iodine (I₂) | Neat, 110 °C, 4 h then NaOH, 100 °C, 1 h | 40-60%[6] | One-pot synthesis from readily available acetophenones.[6] | Moderate yields, high temperatures required. |
| Copper-Catalyzed 3-Component Reaction | 2-Aminopyridine, Aldehyde, Alkyne | Copper(I) iodide (CuI) | Toluene, Reflux | Excellent yields[7] | High efficiency and functional group tolerance.[7] | Requires a metal catalyst, which may need to be removed from the final product. |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed above.
Tschitschibabin Reaction (Catalyst- and Solvent-Free)
This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyridine.
Procedure: A mixture of 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol) is heated at 60 °C for 20 minutes.[1][2] After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate. The resulting solid is then filtered, washed with water, and dried to afford the pure product.
Groebke-Blackburn-Bienaymé (GBB) Reaction (Sonochemical Synthesis)
This protocol details the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.
Procedure: In a sealed tube, to a solution of furfural (1.0 equiv.) in ethanol (1.0 M), 2-aminopyridine (1.0 equiv.), cyclohexyl isocyanide (1.0 equiv.), and p-toluenesulfonic acid monohydrate (10 mol%) are sequentially added. The reaction mixture is then sonicated at room temperature for 3 hours.[4][8] Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (using a mixture of hexane and ethyl acetate as eluent) to give the desired product.[8]
Ortoleva-King Reaction (One-Pot Synthesis)
This protocol outlines the synthesis of 2-phenylimidazo[1,2-a]pyridine.
Procedure: A mixture of 2-aminopyridine (2.3 equiv.), acetophenone (1.0 equiv.), and iodine (1.2 equiv.) is heated at 110 °C for 4 hours.[6] The reaction mixture is then cooled, and an excess of aqueous sodium hydroxide is added. The mixture is heated at 100 °C for 1 hour.[6] After cooling to room temperature, the product is extracted with a suitable organic solvent. The organic layer is then washed with water, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Copper-Catalyzed Three-Component Reaction
This protocol describes a general procedure for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.
Procedure: A mixture of 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), a terminal alkyne (1.2 mmol), and a catalytic amount of copper(I) iodide in a suitable solvent such as toluene is heated at reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired imidazo[1,2-a]pyridine.
Reaction Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical flow and key steps of the described synthetic routes.
Caption: Workflow for the Tschitschibabin Reaction.
Caption: Workflow for the Groebke-Blackburn-Bienaymé Reaction.
Caption: Workflow for the Ortoleva-King Reaction.
Caption: Workflow for the Copper-Catalyzed Three-Component Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH [mdpi.com]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Benchmarking Kinase Selectivity: A Comparative Guide to 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile, in particular, have garnered significant interest for their potential as targeted therapeutic agents. This guide provides a comparative analysis of the kinase selectivity of these compounds and their close analogs, supported by experimental data and detailed protocols to aid in the evaluation and development of novel kinase inhibitors.
Comparative Kinase Selectivity
The kinase selectivity of imidazo[1,2-a]pyridine derivatives is a critical determinant of their therapeutic window and potential off-target effects. While a comprehensive head-to-head comparison of a wide range of this compound derivatives against a standardized kinase panel is not publicly available, data from various studies on structurally related compounds provide valuable insights into the selectivity profile of this chemical class.
Below is a summary of the kinase inhibition data for representative imidazo[1,2-a]pyridine derivatives. It is important to note that these compounds were evaluated in different assays and against different kinase panels, which should be taken into consideration when comparing their selectivity profiles.
| Compound ID | Primary Target(s) | Testing Concentration | Kinase Panel Size | Key Off-Target(s) (>65% inhibition/wash-off) | Reference |
| Compound 24 | FLT3 | 4.5 nM | 97 | TRKA | [1] |
| Compound 28e | Nek2 | Not specified | Not specified | Not specified | [2] |
| Various Derivatives | c-KIT | Not specified | Wide panel | Selective against a wide panel of kinases | [3][4] |
| Compound 27e | Aurora A, Aurora B, FLT3 | 1 µM | 442 | FLT1, JAK2, RET, PDGFRB | [5] |
Note: The data presented above is a compilation from multiple sources and direct comparison should be made with caution. For detailed structure-activity relationship (SAR) studies, please refer to the cited literature.[2][6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase selectivity data, detailed and validated experimental protocols are essential. Below are representative protocols for commonly employed kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add 5 µL of the kinase solution to each well of a 384-well plate.
-
Add 5 µL of the diluted test compound or DMSO (control) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
-
Signal Detection:
-
Add 20 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Kinase Selectivity Profiling (Competition Binding Assay)
This protocol outlines a method for assessing the selectivity of a compound against a broad panel of kinases.
Materials:
-
Kinase panel (e.g., DiscoverX KINOMEscan™)
-
Test compound
-
Assay buffer
-
Affinity beads
-
Detection reagents
Procedure:
-
Assay Preparation: A proprietary kinase-tagged phage and a compound of interest are incubated with an immobilized ligand that binds to the ATP site of the kinase.
-
Competition: The test compound is added to the mixture. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is measured. The results are typically reported as the percentage of kinase that is washed off by the test compound at a specific concentration.
-
Data Analysis: The percentage of "wash-off" is calculated for each kinase in the panel. A higher percentage indicates a stronger interaction between the test compound and the kinase.
Visualizing Kinase Signaling and Experimental Workflows
To better understand the context of kinase inhibition and the experimental processes involved, the following diagrams illustrate a key signaling pathway and a typical workflow for kinase selectivity profiling.
Caption: Simplified FLT3 signaling pathway.
References
- 1. escholarship.org [escholarship.org]
- 2. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Kinase Selectivity of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile against a panel of kinases, juxtaposed with the well-characterized inhibitor, Quizartinib. All presented data for this compound is hypothetical and for illustrative purposes.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of kinase targets. Derivatives of this scaffold have shown potent inhibitory activity against kinases such as c-KIT and FMS-like tyrosine kinase 3 (FLT3).[1] This guide focuses on a representative compound, this compound, and explores its hypothetical selectivity profile in the context of FLT3 inhibition, a critical target in acute myeloid leukemia (AML).[1][2]
Comparative Kinase Inhibition Profile
To contextualize the selectivity of this compound, its hypothetical inhibition data is compared against Quizartinib, a potent and selective FLT3 inhibitor. The data, presented as IC50 (nM), showcases the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.
| Kinase Target | This compound (IC50 nM) | Quizartinib (IC50 nM) |
| FLT3 | 1.5 | 1.1 |
| c-KIT | 25 | 27 |
| PDGFRα | 75 | 110 |
| PDGFRβ | 80 | 93 |
| VEGFR2 | 150 | 250 |
| ABL1 | >1000 | >1000 |
| SRC | >1000 | >1000 |
| LCK | >1000 | >1000 |
| EGFR | >1000 | >1000 |
| HER2 | >1000 | >1000 |
Note: The IC50 values for this compound are hypothetical and for comparative purposes only. The IC50 values for Quizartinib are representative values from published literature.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro kinase inhibition assay used to generate the type of data presented above.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
Test compound (this compound or Quizartinib)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/ml BSA)
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. Serial dilutions are then made to achieve a range of desired concentrations.
-
Reaction Setup: In each well of a 96-well plate, the following are added in order:
-
Kinase reaction buffer
-
Test compound at various concentrations
-
Purified kinase enzyme
-
Peptide substrate
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Washing: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate. The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Scintillation fluid is added to each well of the dried filter plate, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The raw counts are converted to percent inhibition relative to a control reaction with no inhibitor. The IC50 values are then calculated by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of FLT3 inhibition, the following diagrams are provided.
Caption: Workflow for a typical radiometric kinase inhibition assay.
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
References
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Bioactivities
A comprehensive guide for researchers and drug development professionals on the biological activities of two prominent imidazopyridine isomers, supported by experimental data and detailed methodologies.
The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, is a privileged structure in medicinal chemistry, largely due to its structural similarity to purines.[1][2] This has led to the exploration of its various isomers as potent biological agents. Among these, imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine have emerged as particularly promising frameworks for the development of novel therapeutics. While both isomers exhibit a broad spectrum of biological activities, their distinct nitrogen placement imparts unique physicochemical properties that influence their target interactions and overall pharmacological profiles. This guide provides a detailed, data-driven comparison of their bioactivities, focusing on their anticancer, kinase inhibitory, and antimicrobial properties.
Anticancer Activity: A Tale of Two Scaffolds
Both imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines have demonstrated significant potential as anticancer agents, often through the inhibition of key cellular signaling pathways.
Imidazo[1,2-a]pyridines have been extensively investigated for their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4] Notably, certain derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[3][5] For instance, a series of imidazo[1,2-a]pyridine derivatives were synthesized as PI3Kα inhibitors, with one compound exhibiting a potent IC50 of 2 nM.[3] Another study reported that novel imidazo[1,2-a]pyridines induced G2/M cell cycle arrest and apoptosis in melanoma and cervical cancer cells, with IC50 values ranging from 9.7 to 44.6 µM.[3]
Imidazo[4,5-b]pyridines , owing to their close structural resemblance to purine nucleosides, have been effectively developed as kinase inhibitors, a key strategy in cancer therapy.[1][6] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[7][8] For example, a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibited potent anti-proliferative activities in HCT-116 and MCF-7 cancer cell lines and demonstrated significant CDK9 inhibitory activity.[8] Another study reported imidazo[4,5-b]pyridine derivatives with potent anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory IC50 values ranging from 0.63 to 1.32 μM.[7]
Comparative Anticancer Activity Data
| Scaffold | Compound/Derivative | Cancer Cell Line | Bioactivity (IC50/EC50) | Reference |
| Imidazo[1,2-a]pyridine | Compound 6 | A375 (Melanoma) | 9.7 µM | [3] |
| WM115 (Melanoma) | 12.3 µM | [3] | ||
| HeLa (Cervical) | 15.8 µM | [3] | ||
| PI3Kα inhibitor | T47D (Breast) | >10 µM | [3] | |
| Compound 12 | A375 (Melanoma) | 0.14 µM | [9] | |
| HeLa (Cervical) | 0.21 µM | [9] | ||
| IP-5 | HCC1937 (Breast) | 45 µM | [10][11] | |
| IP-6 | HCC1937 (Breast) | 47.7 µM | [10][11] | |
| Compound 12 | HT-29 (Colon) | 4.15 µM | [12] | |
| Compound 18 | MCF-7 (Breast) | 14.81 µM | [12] | |
| Imidazo[4,5-b]pyridine | Compound 10 | SW620 (Colon) | 0.4 µM | [13][14] |
| Compound 14 | SW620 (Colon) | 0.7 µM | [13][14] | |
| CDK9 Inhibitors | MCF-7 (Breast) | 0.63-1.32 µM | [7] | |
| HCT116 (Colon) | 0.63-1.32 µM | [7] | ||
| Compounds 3h, 3j | MCF-7, BT-474 (Breast) | Prominent Activity | [15] |
Kinase Inhibition: Targeting the Engines of Cellular Proliferation
The ability to inhibit protein kinases is a hallmark of many successful cancer drugs. Both imidazopyridine isomers have proven to be versatile scaffolds for designing potent and selective kinase inhibitors.
Imidazo[1,2-a]pyridines have been successfully developed as inhibitors for a variety of kinases, including PI3K, Akt, mTOR, and receptor tyrosine kinases like IGF-1R.[5][16][17] The development of dual PI3K/mTOR inhibitors from this scaffold highlights its potential for targeting multiple nodes in a signaling pathway.[5] Furthermore, imidazo[1,2-a]pyridine-based peptidomimetics have been designed to inhibit Akt, demonstrating the scaffold's utility in mimicking substrate interactions.[17][18]
Imidazo[4,5-b]pyridines are particularly well-known for their kinase inhibitory properties.[1] Their structural analogy to purines allows them to effectively compete with ATP for the kinase binding site.[6] This has led to the development of inhibitors for a wide range of kinases, including TrkA, Aurora kinases, and CDKs.[2][7][19] The discovery of disubstituted imidazo[4,5-b]pyridines as potent TrkA inhibitors with subnanomolar cellular potencies underscores the power of this scaffold in kinase-targeted drug discovery.[19]
Comparative Kinase Inhibitory Activity
| Scaffold | Target Kinase | Inhibitor/Derivative | Bioactivity (IC50) | Reference |
| Imidazo[1,2-a]pyridine | PI3Kα | Oxadiazole derivative | 2 nM | [3] |
| PI3Kα | Compound 2g | 1.8 nM | [9] | |
| PI3Kα | Compound 12 | 2.8 nM | [9] | |
| Akt1 | Compound 11 | 0.64 µM | [18] | |
| Mer/Axl | Compound 32 | Highly Selective | [20] | |
| Imidazo[4,5-b]pyridine | TrkA | Compound 2d | Subnanomolar | [19] |
| TrkA | Compound 3a | Subnanomolar | [19] | |
| CDK9 | Various derivatives | 0.63-1.32 µM | [7] | |
| Methionyl-tRNA synthetase | Compound 20 | < 50 nM | [2] | |
| Cathepsin S | Compound 33 | 25 nM | [2] |
Antimicrobial and Other Bioactivities
Beyond their anticancer and kinase inhibitory roles, both scaffolds have shown promise in other therapeutic areas.
Imidazo[1,2-a]pyridines have been evaluated for their antibacterial, antifungal, and antimycobacterial activities.[21] Some derivatives have shown activity against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis.[21]
Imidazo[4,5-b]pyridines have also been explored for their antimicrobial properties.[2] Additionally, they have been investigated as antiviral agents, with some derivatives showing moderate activity against the respiratory syncytial virus (RSV).[13] Other reported activities include potential treatments for autoimmune disorders and antitrypanosomal agents.[2]
Comparative Antimicrobial and Other Activities
| Scaffold | Activity | Organism/Target | Bioactivity (MIC/EC50) | Reference |
| Imidazo[1,2-a]pyridine | Antibacterial | S. aureus, S. epidermidis | Varying degrees | [21] |
| Antimycobacterial | M. tuberculosis H37Rv | Varying degrees | [21] | |
| Imidazo[4,5-b]pyridine | Antibacterial | E. coli | MIC 32 µM (Compound 14) | [13] |
| Antiviral | Respiratory Syncytial Virus (RSV) | EC50 21 µM (Compound 7) | [13] | |
| Antifungal | Erysiphe graminis, Puccinia polysora | Potent activity | [22] | |
| Antitrypanosomal | Trypanosoma brucei | EC50 39 nM (Compound 20) | [2] |
Experimental Protocols
A summary of the key experimental methodologies cited in the reviewed literature is provided below.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 48 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[3][10]
-
Trypan Blue Exclusion Assay: Cells are treated with the compounds, harvested, and stained with trypan blue. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer to assess cytotoxicity.[10][11]
Apoptosis and Cell Cycle Analysis
-
Annexin V/Propidium Iodide (PI) Staining: Treated and untreated cells are stained with Annexin V-FITC and PI. The percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive) is quantified using flow cytometry.[3]
-
Cell Cycle Analysis by Flow Cytometry: Cells are fixed, treated with RNase, and stained with PI. The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3]
Kinase Inhibition Assays
-
In Vitro Kinase Assay: The inhibitory activity of compounds against specific kinases is often measured using luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or radioactivity-based assays. The assay typically involves incubating the kinase, substrate, ATP, and the test compound. The amount of product formed (e.g., ADP or phosphorylated substrate) is then quantified to determine the extent of kinase inhibition.[8]
-
Scintillation Proximity Assay (SPA): This method is used for screening compound libraries. For PI3Kα, for example, the assay measures the incorporation of [γ-33P]ATP into a biotinylated lipid substrate, which is captured by streptavidin-coated SPA beads. The proximity of the radiolabeled product to the scintillant in the beads generates a light signal that is proportional to the enzyme activity.[9]
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: The minimum inhibitory concentration (MIC) of the compounds against bacterial or fungal strains is determined by the broth microdilution method in 96-well microtiter plates. Serial dilutions of the compounds are incubated with a standardized inoculum of the microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[13][21]
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Caption: A typical workflow for screening the anticancer bioactivity of imidazopyridine compounds.
Caption: A summary of the primary bioactivities of the two imidazopyridine isomers.
Conclusion
Both imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine scaffolds are rich sources of biologically active compounds with significant therapeutic potential. The imidazo[1,2-a]pyridine core has been particularly successful in generating inhibitors of the PI3K/Akt/mTOR pathway, while the imidazo[4,5-b]pyridine scaffold, with its purine-like structure, has proven to be a versatile template for the design of a wide array of kinase inhibitors. The choice of scaffold for a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in navigating the chemical space of these two important heterocyclic systems.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Efficacy of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile in Imatinib-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential efficacy of the novel compound 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile in cancer models that have developed resistance to imatinib. Due to the limited publicly available data on this specific compound, this document outlines a proposed research and evaluation strategy, drawing comparisons with established second and third-generation tyrosine kinase inhibitors (TKIs).
Introduction to Imatinib Resistance
Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by targeting the BCR-ABL and c-KIT kinases, respectively. However, a significant challenge in the long-term treatment of these cancers is the development of resistance to imatinib. The primary mechanism of resistance is the acquisition of point mutations in the kinase domain of BCR-ABL or c-KIT, which prevents effective binding of imatinib.[1] Other mechanisms include the amplification of the BCR-ABL gene and the activation of alternative signaling pathways.[2] This has necessitated the development of new generations of TKIs to overcome this resistance.
The Promise of Novel Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors. Various derivatives have demonstrated potent anticancer activities.[3] Notably, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown inhibitory activity against imatinib-resistant c-KIT mutations, suggesting the potential of this chemical class in overcoming TKI resistance.[4][5] While specific data for this compound is not yet available, its structural similarity to other biologically active imidazopyridines warrants investigation into its potential as a novel TKI.
Comparative Landscape of Imatinib Alternatives
To effectively evaluate the potential of this compound, its performance should be benchmarked against existing second and third-generation TKIs used for imatinib-resistant cancers.
| Drug Class | Generic Name(s) | Key Targeted Mutations (in addition to wild-type) |
| Second-Generation TKIs | Dasatinib, Nilotinib, Bosutinib | Effective against a broad range of imatinib-resistant mutations, but not T315I. |
| Third-Generation TKIs | Ponatinib | Effective against the T315I mutation and other resistant mutants. |
Proposed Experimental Evaluation of this compound
The following sections outline key experiments to assess the efficacy of this compound in imatinib-resistant cancer models.
In Vitro Efficacy Assessment
Objective: To determine the cytotoxic and kinase inhibitory activity of this compound against imatinib-sensitive and -resistant cancer cell lines.
Table 1: Proposed In Vitro Efficacy Comparison
| Compound | Cell Line | BCR-ABL Mutation | IC50 (nM) |
| This compound | K562 | Wild-type | Hypothetical Data |
| K562-R | Imatinib-Resistant (e.g., T315I) | Hypothetical Data | |
| Ba/F3 p210 | Wild-type | Hypothetical Data | |
| Ba/F3 p210 T315I | T315I | Hypothetical Data | |
| Imatinib | K562 | Wild-type | ~200-500 |
| K562-R | Imatinib-Resistant (e.g., T315I) | >10,000 | |
| Dasatinib | K562 | Wild-type | <1 |
| K562-R | Imatinib-Resistant (e.g., T315I) | >500 | |
| Ponatinib | K562 | Wild-type | ~5 |
| K562-R | Imatinib-Resistant (e.g., T315I) | ~40 |
-
Cell Culture: Culture imatinib-sensitive (e.g., K562) and imatinib-resistant (e.g., K562-R with a known mutation) CML cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, imatinib, dasatinib, and ponatinib for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Mechanism of Action: Kinase Inhibition and Signaling Pathway Analysis
Objective: To determine if this compound inhibits the BCR-ABL kinase and its downstream signaling pathways.
-
Cell Treatment and Lysis: Treat imatinib-resistant cells with this compound at various concentrations for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[6]
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated BCR-ABL (p-BCR-ABL), total BCR-ABL, phosphorylated CrkL (p-CrkL), total CrkL, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of BCR-ABL and its downstream targets.
In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor activity of this compound in a murine xenograft model of imatinib-resistant CML.
-
Cell Implantation: Subcutaneously inject imatinib-resistant K562 cells into the flanks of immunodeficient mice (e.g., NOD/SCID).[7]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound, a negative control (vehicle), and positive controls (imatinib and ponatinib) orally or via intraperitoneal injection daily.
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint Analysis: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Conclusion
While direct experimental evidence for the efficacy of this compound in imatinib-resistant cancer models is currently lacking, its structural features and the known anticancer potential of the imidazo[1,2-a]pyridine scaffold make it a compound of interest for further investigation. The experimental framework outlined in this guide provides a robust strategy for its evaluation and comparison with established therapies. The successful development of novel, potent, and selective TKIs remains a critical goal to improve outcomes for patients with imatinib-resistant malignancies.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Imidazo[1,2-a]pyridine Analogs in Kinase Active Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of imidazo[1,2-a]pyridine analogs, focusing on their performance in the active sites of various kinases. It synthesizes experimental data from multiple studies to offer an objective overview, complete with detailed methodologies and visual representations of key signaling pathways and experimental workflows.
The dysregulation of protein kinases is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making them a major focus of drug discovery efforts. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds, with several analogs demonstrating significant inhibitory activity against a range of kinases. This guide delves into the quantitative data, experimental protocols, and underlying biological pathways to facilitate further research and development in this area.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the in vitro efficacy of various imidazo[1,2-a]pyridine analogs against several key kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater inhibitory activity.
Table 1: Inhibitory Activity against DYRK1A and CLK1
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4c | CLK1 | 0.7 | [1][2] |
| DYRK1A | 2.6 | [1][2] | |
| ML315 | DYRK1A | 0.282 | [3] |
| CLK1 | 0.068 | [3] |
Note: Data for different compounds are sourced from separate studies and may have been determined under varying experimental conditions.
Table 2: Inhibitory Activity against MARK4
| Compound ID | Target Kinase | IC50 (µM) | Binding Affinity (kcal/mol) | Reference |
| Phenothiazine-imidazo[1,2-a]pyridine 6a | MARK4 | - | -8.1 | [4][5] |
| Phenothiazine-imidazo[1,2-a]pyridine 6h | MARK4 | - | -10.4 | [4][5] |
Note: For these compounds, binding affinities from molecular docking studies are provided as a measure of potential inhibitory activity.
Table 3: Cytotoxicity against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| HB9 | A549 | Lung Cancer | 50.56 | [6][7] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [6][7] |
Note: Cytotoxicity assays, while not direct measures of kinase inhibition, are often used to assess the anticancer potential of kinase inhibitors.
Experimental Protocols
A clear and reproducible experimental protocol is fundamental to the scientific process. Below are detailed methodologies for key experiments cited in the study of imidazo[1,2-a]pyridine analogs.
Molecular Docking Protocol for Imidazo[1,2-a]pyridine Analogs against MARK4
This protocol is based on the methodology described for the docking of phenothiazine-containing imidazo[1,2-a]pyridine derivatives against the MARK4 protein.[4][5]
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target kinase (e.g., MARK4) is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges.
-
The 2D structures of the imidazo[1,2-a]pyridine analogs are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are then energetically minimized.
-
-
Grid Generation:
-
A grid box is defined around the active site of the kinase. The size and center of the grid are determined based on the co-crystallized ligand or by identifying the key residues of the ATP-binding pocket.
-
-
Molecular Docking:
-
Molecular docking is performed using software such as AutoDock Vina or Schrödinger Glide.
-
The prepared ligands are docked into the defined grid box of the receptor protein.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
-
Scoring and Analysis:
-
The binding affinity of each ligand is estimated using a scoring function, which calculates the free energy of binding (in kcal/mol).
-
The docked poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the kinase's active site.
-
-
Validation:
-
The docking protocol is validated by redocking the co-crystallized ligand into the active site of the protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[8]
-
In Vitro Kinase Inhibition Assay (General Protocol)
This is a generalized protocol for determining the IC50 values of kinase inhibitors.
-
Reaction Setup: The kinase, a specific substrate (protein or peptide), and varying concentrations of the imidazo[1,2-a]pyridine inhibitor are combined in a reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP (often radiolabeled, e.g., ³³P-γ-ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow the kinase to phosphorylate the substrate.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the radioactivity.[3] In luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured as a luminescent signal.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine analogs and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemmethod.com [chemmethod.com]
- 7. chemmethod.com [chemmethod.com]
- 8. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential procedural information for the proper disposal of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile (CAS: 55843-91-9), a heterocyclic compound containing a nitrile group. Adherence to these guidelines is vital for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or vapors. Direct contact with skin and eyes should be strictly avoided. In the event of a spill, the material should be carefully swept up using an inert absorbent material and placed into a designated, sealed container for hazardous waste.
Hazard and Disposal Information Summary
| Hazard Category | Associated Risks and Precautions | Source Compound(s) |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. Wear appropriate PPE at all times. | Benzonitrile |
| Environmental Hazard | Potentially harmful to aquatic life. Prevent release into the environment. | Benzonitrile |
| Reactivity | Avoid contact with strong acids, strong bases, and strong oxidizing agents. | Benzonitrile |
| Combustibility | May be combustible. Keep away from heat and open flames. | Benzonitrile |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed as hazardous waste in strict accordance with local, regional, and national regulations.
-
Waste Identification and Segregation :
-
All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.
-
This waste stream should be segregated from other laboratory waste to prevent accidental mixing and potential chemical reactions.
-
-
Containerization and Labeling :
-
Collect all this compound waste in a dedicated, chemically compatible, and leak-proof container.
-
The container must be clearly labeled with the full chemical name, "this compound," the CAS number "55843-91-9," and the appropriate hazardous waste symbols as required by your institution and local regulations.
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from sources of heat, ignition, and incompatible materials.
-
-
Arrangement for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide the disposal contractor with a complete and accurate description of the waste.
-
Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for organic nitrile compounds.[1]
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment. It is crucial to always consult your institution's specific hazardous waste management plan and safety officers for any additional local requirements.
References
Personal protective equipment for handling 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[1][2] For prolonged handling or potential for significant contact, consider double-gloving or using thicker, heavy-duty nitrile gloves.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Required to protect against splashes and chemical vapors.[1] A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect skin and personal clothing from splashes or splattering.[1][3] |
| Respiratory Protection | Use in a well-ventilated area | All handling should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[4][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills and falling objects.[1][3] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Before handling the compound, ensure all required PPE is correctly worn.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents to avoid leaving the designated work area.
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal
Caption: Logical flow for the proper disposal of waste containing this compound.
Disposal Protocol:
-
Waste Characterization: this compound waste should be treated as hazardous chemical waste.
-
Segregation:
-
Solid Waste: Unused or contaminated solid material (e.g., weighing paper, contaminated gloves) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[4]
-
-
Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and a "Hazardous Waste" label.[4] Store waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[6][7]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 3. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
